(S)-(+)-Etomoxir
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOHEOHWICNIL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-(+)-Etomoxir's Mechanism of Action on CPT1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Etomoxir, a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), has been a pivotal tool in metabolic research for decades. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its irreversible inhibition of CPT1, the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. This document details the molecular interactions, kinetic parameters, and experimental methodologies used to characterize this interaction, offering valuable insights for researchers in metabolism, oncology, and cardiovascular disease.
Introduction: The Central Role of CPT1 in Fatty Acid Oxidation
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver. The entry of long-chain fatty acids into the mitochondrial matrix for oxidation is tightly regulated by the carnitine shuttle, a transport system in which Carnitine Palmitoyltransferase 1 (CPT1) plays a crucial, rate-limiting role.[1]
CPT1 is an outer mitochondrial membrane enzyme that catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, facilitating their transport across the inner mitochondrial membrane. Three isoforms of CPT1 have been identified with distinct tissue distributions:
-
CPT1A: Predominantly found in the liver.[1]
-
CPT1B: Primarily expressed in muscle and heart tissue.[1]
-
CPT1C: Mainly located in the brain.[1]
The activity of CPT1 is a key regulatory node in cellular energy homeostasis, making it an attractive therapeutic target for various metabolic diseases.
The Multi-Step Mechanism of this compound Action
This compound is a prodrug that exerts its inhibitory effect on CPT1 through a multi-step process, culminating in the irreversible covalent modification of the enzyme.[1]
Step 1: Cellular Uptake and Conversion to Etomoxiryl-CoA
Etomoxir, being a carboxylic acid, is taken up by cells and must be activated to its CoA thioester, Etomoxiryl-CoA. This activation is catalyzed by cellular acyl-CoA synthetases (ACSs) in an ATP-dependent manner, the same enzymes that activate fatty acids.[1][2]
Step 2: Irreversible Covalent Modification of CPT1
The active inhibitor, Etomoxiryl-CoA, then binds to the active site of CPT1. The key to its irreversible action lies in the chemically reactive oxirane (epoxide) ring within the Etomoxiryl-CoA molecule. This ring undergoes a nucleophilic attack by a specific amino acid residue within the CPT1 active site, leading to the formation of a stable covalent bond.[1] Modeling studies have suggested that Serine 723 in human CPT1B is the likely site of this covalent modification.
Step 3: Inhibition of Fatty Acid Oxidation
The covalent modification of CPT1 results in the irreversible inactivation of the enzyme. This blockage of CPT1 prevents the conversion of long-chain acyl-CoAs to acylcarnitines, thereby halting their transport into the mitochondria and effectively shutting down fatty acid β-oxidation.
Step 4: Formation of the Metabolite Etomoxir-Carnitine
Interestingly, before CPT1 is completely and irreversibly inhibited, it can metabolize a fraction of Etomoxiryl-CoA to Etomoxir-carnitine.[1][2] This metabolite retains the reactive oxirane ring and has been shown to have its own biological activities, including the inhibition of phospholipases A2 and mitochondrial respiration, independent of CPT1.[2]
References
(S)-(+)-Etomoxir: A Comprehensive Technical Guide to its Function in Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-(+)-Etomoxir, and more specifically its active (R)-(+)-enantiomer, is a potent and irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). By blocking the transport of long-chain fatty acids into the mitochondria, Etomoxir (B15894) forces a metabolic shift from fatty acid to glucose oxidation. This property has made it an invaluable tool in metabolic research and has been explored for therapeutic applications in conditions characterized by metabolic dysregulation, such as heart failure and cancer. However, its clinical development was halted due to concerns about hepatotoxicity, and researchers should be aware of its potential off-target effects at higher concentrations. This guide provides an in-depth overview of the function of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on cellular signaling pathways.
Mechanism of Action
This compound itself is a prodrug that is converted intracellularly to its active form, Etomoxir-CoA. The active (R)-(+)-enantiomer of Etomoxir-CoA then irreversibly inhibits Carnitine Palmitoyltransferase-1 (CPT-1). CPT-1 is located on the outer mitochondrial membrane and is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.
There are two main isoforms of CPT-1:
-
CPT1A (liver isoform): Predominantly found in the liver, kidney, and various other tissues, including cancer cells.
-
CPT1B (muscle isoform): Primarily expressed in the heart, skeletal muscle, and brown adipose tissue.
Etomoxir is a non-isoform-selective inhibitor of CPT-1. The inhibition of CPT-1 by Etomoxir-CoA leads to a cessation of long-chain fatty acid transport into the mitochondria, thereby blocking their oxidation and the subsequent production of acetyl-CoA, NADH, and FADH2 from this pathway. This forces the cell to rely on alternative energy sources, most notably glucose through glycolysis and the tricarboxylic acid (TCA) cycle.
Off-Target Effects
It is crucial for researchers to be aware that at higher concentrations (typically >10 µM), Etomoxir can exhibit off-target effects. These include:
-
Inhibition of Respiratory Complex I: High concentrations of Etomoxir have been shown to directly inhibit Complex I of the electron transport chain, which can confound studies on mitochondrial respiration.
-
Disruption of Coenzyme A (CoA) Homeostasis: The conversion of Etomoxir to Etomoxir-CoA can sequester cellular CoA, potentially impacting other CoA-dependent metabolic pathways.
Quantitative Data
The inhibitory potency of Etomoxir can vary depending on the CPT-1 isoform, the species, and the experimental conditions. The following tables summarize key quantitative data reported in the literature.
| Parameter | CPT1A | CPT1B | Cell Type/Tissue | Species | Reference |
| IC50 | ~5-20 nM | - | Rat Liver Mitochondria | Rat | [1] |
| IC50 | 100-fold lower than rat | - | Hepatocytes | Human | [2] |
| IC50 | - | - | Murine Heart Mitochondria | Mouse | [2] |
Table 1: Inhibitory Concentration (IC50) of (R)-(+)-Etomoxir against CPT-1.
| Parameter | Cell Line | Etomoxir Concentration | Effect | Reference |
| Fatty Acid Oxidation | BT549 | 10 µM | >80% decrease in acylcarnitines | [3] |
| Fatty Acid Oxidation | BT549 | 10 µM | ~90% reduction in FAO | [1] |
| ATP Levels | SF188 Glioblastoma | Not specified | Marked reduction | [4] |
| NADPH Levels | SF188 Glioblastoma | Not specified | Reduction | [4] |
| CPT-1 Activity | Cardiac Myocytes | 20 mg/kg in vivo | 44% reduction | [5] |
Table 2: Quantitative Effects of Etomoxir on Cellular Metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Etomoxir to study fatty acid oxidation.
Measurement of Fatty Acid Oxidation using Seahorse XF Analyzer
The Seahorse XF Analyzer is a widely used platform for real-time measurement of cellular metabolism, including fatty acid oxidation, by monitoring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, supplemented with glucose, pyruvate, and glutamine as required)
-
L-Carnitine
-
Palmitate-BSA conjugate (or other fatty acid substrate)
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (mitochondrial uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with desired substrates. For FAO assays, this typically includes L-carnitine and the fatty acid substrate (e.g., palmitate-BSA).
-
Cell Preparation: On the day of the assay, remove the cell culture medium and wash the cells with the prepared assay medium. Finally, add the assay medium to the wells and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Compound Loading: Prepare stock solutions of the inhibitors (Etomoxir, oligomycin, FCCP, rotenone/antimycin A) at the desired final concentrations in the assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate.
-
Assay Protocol:
-
Establish a baseline OCR.
-
Inject Etomoxir to inhibit CPT-1 and measure the subsequent change in OCR. The decrease in OCR represents the rate of long-chain fatty acid oxidation.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess other parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis:
The Seahorse XF software calculates OCR in real-time. The rate of fatty acid oxidation is determined by the difference in OCR before and after the injection of Etomoxir.
CPT-1 Activity Assay
This assay directly measures the enzymatic activity of CPT-1 in isolated mitochondria or cell lysates.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay buffer (e.g., containing sucrose, Tris-HCl, and EDTA)
-
L-[3H]carnitine
-
Palmitoyl-CoA
-
This compound
-
Bovine Serum Albumin (BSA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, L-[3H]carnitine, and BSA.
-
Inhibitor Addition: For the inhibited samples, add Etomoxir at the desired concentration to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding the mitochondrial or cell lysate preparation to the reaction mixture and pre-incubate for a short period. Then, add palmitoyl-CoA to initiate the CPT-1 reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
Separation: Separate the radiolabeled palmitoylcarnitine (B157527) product from the unreacted L-[3H]carnitine using an appropriate method, such as solid-phase extraction.
-
Quantification: Add the eluted palmitoylcarnitine to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the CPT-1 activity as the rate of formation of [3H]palmitoylcarnitine per unit of time per amount of protein. The inhibitory effect of Etomoxir is determined by comparing the activity in the presence and absence of the inhibitor.
Signaling Pathways and Logical Relationships
Fatty Acid Oxidation Pathway and Etomoxir's Site of Action
The following diagram illustrates the central role of CPT-1 in fatty acid oxidation and the inhibitory action of this compound.
Caption: Inhibition of CPT-1 by this compound blocks fatty acid entry into mitochondria.
Experimental Workflow for a Seahorse XF Fatty Acid Oxidation Assay
This diagram outlines the key steps in performing a Seahorse XF assay to measure the impact of Etomoxir on fatty acid oxidation.
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etomoxir-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(+)-Etomoxir: A Technical Guide to Unraveling Metabolic Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer, heart failure, and immune cell activation. A key axis of this reprogramming involves the switch between glucose oxidation and fatty acid oxidation (FAO). (S)-(+)-Etomoxir, an irreversible inhibitor of Carnitine Palmitoyltransferase 1a (CPT1a), has emerged as a critical pharmacological tool to investigate and manipulate this metabolic flexibility. CPT1a is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] By blocking this crucial step, Etomoxir (B15894) forces a metabolic shift towards glucose utilization, providing a powerful method to study the consequences of FAO inhibition.
This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, its application in studying metabolic reprogramming, and detailed protocols for key experimental assays. Particular attention is given to its use in cancer and heart failure research, as well as a critical discussion of its off-target effects.
Mechanism of Action
This compound is the active dextrorotatory enantiomer that irreversibly inhibits CPT1a.[3] The molecule itself is a prodrug that is converted intracellularly to its active form, Etomoxiryl-CoA. This active form then covalently binds to the CPT1a enzyme, leading to its irreversible inactivation.[3] The inhibition of CPT1a blocks the entry of long-chain fatty acids into the mitochondrial matrix, thereby inhibiting FAO and compelling cells to rely on alternative energy sources like glucose and glutamine.[2][4]
It is crucial to note that while Etomoxir is a potent inhibitor of CPT1a, it has been shown to have off-target effects, particularly at higher concentrations. The most significant off-target effect is the inhibition of complex I of the electron transport chain, which is typically observed at concentrations of 200 μM and higher.[5][6] This can confound experimental results, and researchers should carefully titrate Etomoxir concentrations to ensure they are primarily observing CPT1a-specific effects.
Applications in Research
Cancer Metabolism
Many cancer cells exhibit a reprogrammed metabolism characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. However, a growing body of evidence suggests that some cancers also rely on FAO for energy production, redox balance, and the synthesis of macromolecules.[4][7] Etomoxir has been instrumental in dissecting the role of FAO in various cancers. Studies have shown that by inhibiting FAO with Etomoxir, cancer cell proliferation can be suppressed, and cell cycle arrest can be induced.[4][8] Furthermore, combining Etomoxir with other therapies, such as radiation, has shown promise in enhancing anti-cancer efficacy, particularly in hypoxic tumors.[8]
Heart Failure
The failing heart undergoes a metabolic shift, often reverting to a more fetal-like metabolic profile with a preference for glucose over fatty acids.[2] While initially adaptive, this chronic metabolic state can become maladaptive. Etomoxir has been investigated as a therapeutic agent in heart failure to pharmacologically induce this metabolic switch from FAO to glucose oxidation, which is a more oxygen-efficient process.[2] Clinical trials have explored the use of Etomoxir in patients with chronic heart failure.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effects of Etomoxir on Cellular Respiration and Metabolism
| Cell Line/Model | Etomoxir Concentration | Effect on Oxygen Consumption Rate (OCR) | Effect on Extracellular Acidification Rate (ECAR) | Reference |
| BT549 | 10 µM | No significant change | No significant change | [5] |
| BT549 | 200 µM | Significantly impaired | Increased | [5] |
| T cells | > 5 µM | Diminished | Increased | [11] |
| Bladder Cancer Cells | 75 µM and 150 µM | Not specified | Not specified | [4] |
| Prostate Cancer Cells | 150 µM | Not specified | Increased lactate (B86563) export (2-fold) | [2] |
Table 2: Effects of Etomoxir on Cell Proliferation
| Cell Line | Etomoxir Concentration | Effect on Proliferation | Reference |
| BT549 | 10 µM | No significant effect | [5] |
| BT549 | 200 µM | Statistically significant reduction | [5] |
| Myeloma Cells | Not specified | Reduced by 40-70% | [2] |
| Bladder Cancer Cells | 75 µM and 150 µM | Dose-dependent inhibition of viability | [4] |
Table 3: Clinical Trial Data for Etomoxir in Heart Failure
| Study | Etomoxir Dose | Duration | Key Findings | Reference |
| Pilot Study | 80 mg/day | 3 months | Increased LVEF from 21.5% to 27.0%; Increased max cardiac output. | [9] |
| ERGO Study | 40 mg and 80 mg | 6 months (terminated early) | Trend towards increased exercise time (not statistically significant); Study stopped due to elevated liver transaminases. | [10] |
Experimental Protocols
Seahorse XF Fatty Acid Oxidation Assay
This protocol is adapted from Agilent Seahorse XF protocols and various cited literature.[12]
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight under standard culture conditions.
2. Cell Priming (Day before assay):
-
To enhance reliance on exogenous fatty acids, replace the growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 0.5 mM carnitine, and 1% FBS).
-
Incubate overnight.
3. Assay Day:
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Prepare Assay Medium: Prepare Seahorse XF Base Medium supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 1 mM HEPES. Warm to 37°C and adjust pH to 7.4.
-
Prepare Substrate: Prepare the fatty acid substrate, typically palmitate conjugated to BSA (e.g., Seahorse XF Palmitate-BSA FAO Substrate).
-
Cell Plate Preparation:
-
Remove the priming medium from the cells.
-
Wash the cells twice with the prepared assay medium.
-
Add the final volume of assay medium containing the fatty acid substrate to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
-
Prepare Compound Plate:
-
Load the injection ports of the hydrated sensor cartridge with the compounds to be tested. A typical injection strategy is:
-
Port A: Etomoxir (e.g., to a final concentration of 4 µM - 40 µM) or vehicle control.
-
Port B: Oligomycin (e.g., 1.5 µM).
-
Port C: FCCP (e.g., 1.5 µM).
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM each).
-
-
4. Run Seahorse XF Analyzer:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Place the cell culture plate into the Seahorse XF Analyzer and initiate the assay.
5. Data Analysis:
-
The Seahorse XF software will calculate the Oxygen Consumption Rate (OCR) in real-time.
-
The decrease in OCR after the injection of Etomoxir is indicative of the rate of fatty acid oxidation.
CPT1a Activity Assay (Radiometric Method)
This is a generalized protocol based on principles from various sources.
1. Sample Preparation:
-
Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparation.
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 75 mM KCl, 50 mM Tris-HCl pH 7.5, 2 mM KCN, 1 mM DTT).
-
To the reaction buffer, add:
-
L-carnitine.
-
[³H]Palmitoyl-CoA (or other radiolabeled long-chain fatty acyl-CoA).
-
BSA (fatty acid-free).
-
3. Assay Procedure:
-
Pre-incubate the mitochondrial sample with either this compound at the desired concentration or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
4. Separation of Product:
-
Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]palmitoyl-CoA. This can be achieved by various methods, including:
-
Solvent extraction: Use a solvent like butanol to extract the acylcarnitines.
-
Ion-exchange chromatography: Use a small anion-exchange column to bind the negatively charged acyl-CoA, allowing the zwitterionic acylcarnitine to pass through.
-
5. Quantification:
-
Measure the radioactivity of the product fraction using liquid scintillation counting.
-
Calculate the CPT1a activity as nmol of product formed per minute per mg of mitochondrial protein.
Metabolomics Sample Preparation
This is a general guideline for preparing cell samples for metabolomics analysis after Etomoxir treatment.[13][14]
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control for the desired time.
2. Quenching and Harvesting:
-
To halt metabolic activity rapidly, it is crucial to quench the cells.
-
Method 1 (for adherent cells):
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add liquid nitrogen to snap-freeze the cell monolayer.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.
-
Scrape the cells and collect the cell lysate.
-
-
Method 2 (for suspension cells):
-
Quickly centrifuge the cell suspension at a low speed and low temperature.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in ice-cold PBS and centrifuge again.
-
Add a pre-chilled extraction solvent to the cell pellet.
-
3. Metabolite Extraction:
-
Vortex the cell lysate vigorously.
-
Incubate on ice for a specified period (e.g., 15-30 minutes) to allow for complete extraction.
-
Centrifuge at a high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris and proteins.
4. Sample Collection:
-
Carefully collect the supernatant containing the metabolites.
-
The samples can be dried under a stream of nitrogen and stored at -80°C until analysis.
5. Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for the analytical platform to be used (e.g., LC-MS or GC-MS).
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound-induced inhibition of FAO leads to a decrease in the cellular energy state, which can activate AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Its activation can, in turn, inhibit the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is a key promoter of cell growth and proliferation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Etomoxir - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. In vivo Reprogramming of Cancer Metabolism by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel approach to target hypoxic cancer cells via combining β-oxidation inhibitor etomoxir with radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of etomoxir in comparison with placebo in patients with moderate congestive heart failure: the ERGO (etomoxir for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. mcgill.ca [mcgill.ca]
The Rise and Fall of a Metabolic Modulator: An In-depth History of Etomoxir as a CPT1 Inhibitor
For decades, etomoxir (B15894) stood as a cornerstone tool in metabolic research, widely employed as a specific and irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the gatekeeper enzyme for mitochondrial fatty acid oxidation. This technical guide delves into the discovery, history, and evolving understanding of etomoxir, providing researchers, scientists, and drug development professionals with a comprehensive overview of its journey from a promising therapeutic agent to a cautionary tale of off-target effects.
Initially investigated in the 1980s as a potential treatment for type 2 diabetes and later for congestive heart failure, etomoxir's ability to shift cellular metabolism from fatty acid dependence towards glucose utilization was its key therapeutic rationale. However, clinical trials were ultimately halted due to concerns about liver toxicity. Despite its clinical setbacks, etomoxir's potent inhibition of fatty acid oxidation made it an invaluable research tool for dissecting metabolic pathways in a multitude of physiological and pathological contexts.
Recent discoveries, however, have cast a shadow on the specificity of etomoxir, revealing significant off-target effects, particularly at the higher concentrations frequently used in preclinical studies. This has prompted a critical re-evaluation of data generated using this inhibitor and has highlighted the complexities of targeting metabolic pathways.
Discovery and Early Development
The story of etomoxir begins in the early 1980s with the exploration of a new class of hypoglycemic agents: 2-oxirane-carboxylic acid derivatives. Research by the German firm Byk Gulden Lomberg Chemische Fabrik GmbH led to the identification of compounds capable of lowering blood glucose and ketone bodies in animal models. One such early compound, sodium 2-[5-(4-chlorophenyl)-pentyl]-oxirane-2-carboxylate (B 807-27), demonstrated potent hypoglycemic effects in fasted animals by blocking fatty acid oxidation and gluconeogenesis.[1][2] This pioneering work laid the groundwork for the development of etomoxir, a structurally related and more potent successor.
The rationale behind this therapeutic strategy was to counteract the excessive fatty acid oxidation observed in conditions like diabetes, thereby promoting glucose utilization.[3] The initial biological studies with these oxirane carboxylic acid derivatives showed that their hypoglycemic and hypoketonemic effects were not mediated by insulin (B600854) secretion but rather by a direct impact on cellular metabolism.[1][2]
Elucidation of the Mechanism of Action: Targeting CPT1
Subsequent research focused on pinpointing the precise molecular target of this new class of compounds. The key breakthrough was the identification of Carnitine Palmitoyltransferase 1 (CPT1) as the primary site of action. CPT1, located on the outer mitochondrial membrane, is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.
The mechanism of inhibition was determined to be irreversible. Etomoxir, in its ester prodrug form, enters the cell and is hydrolyzed to its active acid form. This is then converted to its coenzyme A (CoA) ester, etomoxiryl-CoA, which covalently binds to and inactivates the CPT1 enzyme.[3] This irreversible inhibition effectively shuts down the transport of long-chain fatty acids into the mitochondria, forcing the cell to rely on other energy sources, primarily glucose.
A study in 1988 demonstrated that a high dose of etomoxir (10⁻⁶ M) could protect isolated rat hearts from ischemia-induced injury when perfused with fatty acids, a benefit attributed to the increased utilization of glucose.[4]
Clinical Development and Discontinuation
The promising preclinical data propelled etomoxir into clinical trials for both type 2 diabetes and congestive heart failure. The therapeutic hypothesis for heart failure was that by shifting the myocardial energy substrate from fatty acids to glucose, cardiac efficiency would improve.
An initial pilot study with ten patients suffering from chronic congestive heart failure showed that daily administration of 80 mg of etomoxir over three months led to clinical improvements, including an increase in left ventricular ejection fraction and maximum cardiac output during exercise.[5]
This led to a larger, multicenter, double-blind, randomized clinical trial known as the ERGO (etomoxir for the recovery of glucose oxidation) study.[6] The trial was designed to evaluate the efficacy and safety of 40 mg and 80 mg daily doses of etomoxir compared to placebo in patients with moderate congestive heart failure.[6] However, the ERGO study was prematurely terminated due to the observation of unacceptably high liver transaminase levels in four patients receiving etomoxir, raising significant safety concerns.[6] Although a statistical analysis published later indicated no significant difference in adverse events between the placebo and treatment groups, the damage to its clinical prospects was done.[7]
A Research Workhorse with Emerging Complexities: The Off-Target Effects
Despite its failure in the clinical arena, etomoxir's potent and seemingly specific inhibition of CPT1 made it an indispensable tool in metabolic research for many years. It was widely used to investigate the role of fatty acid oxidation in a vast array of biological processes, from cancer metabolism to immune cell function.
However, a growing body of evidence, primarily emerging from 2018 onwards, began to challenge the long-held assumption of etomoxir's specificity. Studies revealed that at concentrations commonly used in in vitro experiments (often well above what is needed to inhibit CPT1), etomoxir exhibits significant off-target effects.
These off-target activities include:
-
Inhibition of Complex I of the Electron Transport Chain: At higher concentrations (e.g., 200 μM), etomoxir has been shown to directly inhibit Complex I of the mitochondrial respiratory chain, confounding the interpretation of its effects on cellular respiration.[8][9]
-
Disruption of Coenzyme A Homeostasis: The conversion of etomoxir to its active CoA ester can sequester the cellular pool of Coenzyme A, impacting a wide range of metabolic processes that are dependent on this essential cofactor.[10][11]
-
Induction of Oxidative Stress: At concentrations exceeding 5 μM, etomoxir has been shown to induce the production of reactive oxygen species (ROS) and cause severe oxidative stress in cells, an effect independent of its CPT1a inhibition.[12]
-
Formation of a Biologically Active Metabolite: Recent research has identified etomoxir-carnitine as a novel metabolite formed in mitochondria. This metabolite itself can inhibit phospholipases A2 and mitochondrial respiration, adding another layer of complexity to the drug's activity.[13][14]
These findings have led to a paradigm shift in the understanding of etomoxir. It is now recognized as a promiscuous metabolic inhibitor, particularly at higher concentrations, and its use as a specific CPT1 inhibitor requires careful dose consideration and validation with genetic models.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibition of CPT1 by etomoxir and the concentrations at which off-target effects have been observed.
| Parameter | Species/System | Concentration | Effect | Reference |
| CPT1 Inhibition | ||||
| IC₅₀ | Rat Cardiac Mitochondria | 77 µM (for perhexiline (B1211775), similar potency) | 50% inhibition of CPT-1 | [15] |
| IC₅₀ | Rat Hepatic Mitochondria | 148 µM (for perhexiline, similar potency) | 50% inhibition of CPT-1 | [15] |
| Effective Dose | Isolated Rat Soleus Muscle | 100 µM | ~50% reduction in palmitate oxidation | [16] |
| Effective Dose | Isolated Working Rat Hearts | 10⁻⁶ M | Increased glucose oxidation | [4] |
| Off-Target Effects | ||||
| Oxidative Stress | T cells | > 5 µM | Induction of ROS and severe oxidative stress | [12] |
| Complex I Inhibition | BT549 cells | 200 µM | Inhibition of electron transport chain Complex I | [8][9] |
| Disruption of CoA Homeostasis | Macrophages | High concentrations | Depletion of intracellular free Coenzyme A | [10][11] |
Key Experimental Methodologies
Early Hypoglycemic and Hypoketonemic Studies (e.g., with B 807-27)
-
Animal Models: Fasted rats (including adrenalectomized), guinea pigs, dogs, streptozotocin-treated diabetic pigs, and db/db-mice were used to assess the in vivo effects.[1][2]
-
Drug Administration: The compound was administered orally or intravenously.
-
Biochemical Analysis: Blood glucose was measured using standard enzymatic methods. Ketone bodies (acetoacetate and 3-hydroxybutyrate) were determined in the blood using enzymatic assays. Blood lactate (B86563) and plasma non-esterified fatty acids were also quantified.[1][2]
-
Mechanism of Action Studies: The effect on insulin secretion was assessed. The inhibition of fatty acid oxidation and gluconeogenesis was inferred from the observed metabolic changes.[1][2]
CPT1 Inhibition Assays
-
Mitochondrial Isolation: Mitochondria were isolated from various tissues (e.g., rat heart, liver) by differential centrifugation.
-
CPT1 Activity Measurement: CPT1 activity was typically measured as the rate of conversion of [³H]carnitine and palmitoyl-CoA to [³H]palmitoylcarnitine. The reaction mixture would contain isolated mitochondria, radiolabeled carnitine, palmitoyl-CoA, and a buffer system. The reaction is stopped, and the radiolabeled product is separated from the substrate for quantification by liquid scintillation counting.
-
Kinetic Analysis: To determine the type of inhibition (e.g., competitive, non-competitive), CPT1 activity was measured at various substrate concentrations in the presence and absence of the inhibitor. Data were then analyzed using methods like Dixon plots.[15]
Clinical Trial Protocols (ERGO Study)
-
Study Design: A double-blind, randomized, multicenter clinical trial.[6]
-
Patient Population: Patients with moderate congestive heart failure.
-
Intervention: Daily oral doses of 40 mg or 80 mg of etomoxir, or placebo, for 6 months.[6]
-
Efficacy Endpoints:
-
Primary: Maximal exercise tolerance test and a submaximal 6-minute corridor walk test.
-
Secondary: Echocardiographical dimensions and quality-of-life assessment scores.[6]
-
-
Safety Monitoring: Regular monitoring of liver enzymes (transaminases) and other safety parameters.[6]
Visualizing the Pathways and History
Signaling Pathway of Fatty Acid Oxidation and Etomoxir's Action
Figure 1: Mechanism of etomoxir inhibition of CPT1.
Experimental Workflow for Assessing Etomoxir's Effect on CPT1 Activity
Figure 2: Workflow for determining CPT1 inhibition by etomoxir.
Historical Timeline of Etomoxir's Development
References
- 1. Phenylalkyloxirane carboxylic acids, a new class of hypoglycaemic substances: hypoglycaemic and hypoketonaemic effects of sodium 2-[5-(4-chlorophenyl)-pentyl]-oxirane-2-carboxylate (B 807-27) in fasted animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Substituted 2-oxiranecarboxylic acids: a new group of candidate hypoglycaemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etomoxir, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First clinical trial with etomoxir in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of etomoxir in comparison with placebo in patients with moderate congestive heart failure: the ERGO (etomoxir for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
(S)-(+)-Etomoxir's Impact on Cellular ATP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Etomoxir is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO). By blocking the entry of long-chain fatty acids into the mitochondria, Etomoxir (B15894) effectively curtails a major pathway for ATP production in many cell types. This guide provides an in-depth technical overview of the mechanisms through which Etomoxir affects cellular ATP levels, details common experimental protocols to study these effects, and presents quantitative data from various studies. It also highlights the critical concentration-dependent, off-target effects of Etomoxir that can significantly impact experimental interpretation, particularly its inhibition of Complex I of the electron transport chain.
Core Mechanism of Action and Impact on ATP Synthesis
This compound's primary mode of action is the irreversible inhibition of CPT1. CPT1 is located on the outer mitochondrial membrane and is essential for the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs. This process generates Acetyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle, producing NADH and FADH₂, the primary electron donors for the electron transport chain (ETC) and subsequent oxidative phosphorylation (OXPHOS) to generate ATP.
By inhibiting CPT1, Etomoxir effectively halts the utilization of long-chain fatty acids as a fuel source for mitochondrial respiration. In cells that heavily rely on FAO for their energy needs, this leads to a significant reduction in cellular ATP levels.
Concentration-Dependent On-Target and Off-Target Effects
A critical consideration when using Etomoxir is its concentration-dependent effects. At lower concentrations, Etomoxir is a potent and relatively specific inhibitor of CPT1. However, at higher concentrations, significant off-target effects have been reported, which can confound experimental results.
-
On-Target CPT1 Inhibition: Low micromolar concentrations of Etomoxir (e.g., < 10 µM) are generally sufficient to achieve near-maximal inhibition of CPT1 and FAO.[1][2][3]
-
Off-Target Complex I Inhibition: At higher concentrations (typically ≥ 100-200 µM), Etomoxir has been shown to directly inhibit Complex I of the electron transport chain.[1][2] This effect is independent of CPT1 inhibition and directly impairs oxidative phosphorylation, leading to a decrease in mitochondrial respiration and ATP production, regardless of the fuel source.
-
Other Off-Target Effects: Some studies have suggested that at high concentrations, Etomoxir can also inhibit the adenine (B156593) nucleotide transporter (ANT), which is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane.[4]
Quantitative Data on Etomoxir's Effects
The following tables summarize quantitative data from various studies on the effects of this compound on CPT1 inhibition, fatty acid oxidation, mitochondrial respiration, and cellular ATP levels.
| Table 1: Inhibition of CPT1 and Fatty Acid Oxidation by Etomoxir | |||
| Etomoxir Concentration | Cell Type/System | Effect | Reference |
| 10 - 700 nM (IC50) | Biochemical assays | Half-maximal inhibitory concentration for CPT1 | |
| 10 µM | BT549 cells | ~90% decrease in 13C2-citrate labeling from 13C-palmitate | [1] |
| 10 µM | BT549 cells | >80% decrease in acylcarnitine pool sizes | [2] |
| 50-100 µM | OCI-AML3 and MOLM13 cells | Complete inhibition of 14CO2 generation from [1-14C]-palmitate | |
| 100 µM | Isolated soleus muscle | ~50% reduction in palmitate oxidation | [5] |
| Table 2: Effects of Etomoxir on Mitochondrial Respiration (Oxygen Consumption Rate - OCR) | |||
| Etomoxir Concentration | Cell Type/System | Effect | Reference |
| 10 µM | BT549 cells | No significant difference in mitochondrial respiration profiles compared to vehicle | [1] |
| 200 µM | BT549 cells | 65% decrease in basal respiration | [1] |
| 200 µM | BT549 cells | 65% decrease in maximal respiratory capacity | [1] |
| 200 µM | BT549 cells | 35% decrease in state I respiration (indicative of Complex I inhibition) | [1] |
| 40 and 200 µM | iTreg cells | Reduced basal, ATP-linked OCR | [6] |
| Table 3: Effects of Etomoxir on Cellular ATP Levels | |||
| Etomoxir Concentration | Cell Type/System | Effect | Reference |
| 200 µM | HL60 cells | ~20% decrease in net ATP content | [7] |
| Not specified | Human glioblastoma SF188 cells | Markedly reduced cellular ATP levels | [8] |
| Not specified | Bladder cancer cells | Decreased ATP levels | [9] |
| Not specified | ErbB2+ cells | Significantly reduced ATP levels | [10] |
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Agilent Seahorse XF Analyzer is a standard tool for assessing real-time cellular metabolism by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).
This assay specifically measures the cell's capacity to oxidize long-chain fatty acids.
Protocol Outline:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Substrate Limitation (Optional but Recommended): To enhance dependence on exogenous fatty acids, culture cells in a substrate-limited medium (e.g., low glucose, low serum) for a period before the assay.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with L-carnitine (e.g., 0.5 mM) and palmitate-BSA conjugate. A fatty acid-free BSA control should also be prepared.
-
Pre-treatment with Etomoxir: Prior to starting the assay, pre-incubate a subset of wells with Etomoxir (e.g., 40 µM) to establish the baseline of non-FAO-dependent respiration.[7][11]
-
Assay Execution:
-
Replace the culture medium with the prepared assay medium.
-
Equilibrate the cells in a CO₂-free incubator at 37°C.
-
Perform a "Mito Stress Test" by sequential injections of:
-
Oligomycin: An ATP synthase inhibitor, which allows for the calculation of ATP-linked respiration.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the determination of non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The Seahorse XF software calculates OCR in real-time. The difference in OCR between wells with and without Etomoxir indicates the rate of fatty acid oxidation.
Measurement of Fatty Acid Oxidation using Radiolabeled Substrates
This method directly measures the catabolism of fatty acids by tracing the fate of a radiolabeled substrate.
Protocol Outline:
-
Cell Culture: Culture cells to the desired confluency in multi-well plates.
-
Treatment: Treat cells with various concentrations of Etomoxir for the desired duration.
-
Labeling: Add fresh medium containing [1-¹⁴C]palmitic acid or another radiolabeled fatty acid complexed to BSA.
-
CO₂ Trapping: Incubate the cells in a sealed system that allows for the trapping of released ¹⁴CO₂. This is typically done by including a well with a CO₂ trapping agent like NaOH.[12]
-
Cell Lysis and Measurement: After incubation, lyse the cells. The radioactivity in the trapped CO₂ is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the rate of fatty acid oxidation.
Measurement of Cellular ATP Levels
A common method for quantifying total cellular ATP is through a luciferin (B1168401)/luciferase-based bioluminescence assay.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with Etomoxir as required.
-
Cell Lysis: Lyse the cells using a detergent-based lysis buffer provided with a commercial ATP assay kit. This releases the cellular ATP.
-
Luminescence Reaction: Add a substrate solution containing luciferin and luciferase to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which produces light.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The light output is directly proportional to the ATP concentration. A standard curve using known ATP concentrations should be generated to quantify the ATP levels in the samples. It is recommended to normalize the ATP levels to the total protein concentration or cell number in each well.[13][14]
Signaling Pathways and Experimental Workflows
On-Target and Off-Target Effects of Etomoxir
Caption: On-target (CPT1) and off-target (Complex I) inhibition by Etomoxir.
Experimental Workflow for Assessing Etomoxir's Impact on ATP
Caption: Workflow for studying Etomoxir's effects on cellular bioenergetics.
Conclusion
This compound is a powerful tool for investigating the role of fatty acid oxidation in cellular bioenergetics. Its primary mechanism of CPT1 inhibition directly links to a reduction in ATP production in FAO-dependent cells. However, researchers and drug development professionals must remain vigilant of its concentration-dependent off-target effects, particularly the inhibition of Complex I at high concentrations, which can lead to a misinterpretation of experimental outcomes. By employing appropriate concentrations and utilizing a combination of the detailed experimental protocols, a comprehensive and accurate understanding of Etomoxir's impact on cellular ATP production can be achieved.
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Targeting fatty acid oxidation enhances response to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
(S)-(+)-Etomoxir: A Technical Guide to the Metabolic Shift from Fatty Acid to Glucose Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Etomoxir is a potent and irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). By blocking the entry of long-chain fatty acids into the mitochondria, etomoxir (B15894) forces a metabolic switch, compelling cells to increase their reliance on glucose metabolism to meet their energy demands. This guide provides an in-depth technical overview of the mechanisms of action, downstream cellular effects, and key experimental protocols associated with the use of this compound as a tool to investigate and manipulate cellular metabolism. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of metabolic reprogramming in various physiological and pathological contexts.
Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase 1
This compound's primary molecular target is CPT1, an enzyme located on the outer mitochondrial membrane. CPT1 facilitates the transfer of the acyl group from long-chain fatty acyl-CoAs to carnitine, forming acylcarnitine. This is an essential step for the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs.[1][2][3] Etomoxir, in its active form etomoxiryl-CoA, binds covalently to the CPT1 enzyme, leading to its irreversible inhibition.[4] This blockade of CPT1 effectively halts the mitochondrial import and subsequent oxidation of long-chain fatty acids.
There are three known isoforms of CPT1 with distinct tissue distributions and regulatory properties:
-
CPT1A (liver isoform): Predominantly found in the liver, kidney, and various other tissues, including lymphocytes.[5]
-
CPT1B (muscle isoform): The primary isoform in skeletal muscle, heart, and adipose tissue.[4]
-
CPT1C (brain isoform): Mainly expressed in the brain, where it is thought to play a role in neuronal signaling and energy sensing.[4]
The sensitivity of these isoforms to etomoxir can vary between species. For instance, human CPT1 is significantly more sensitive to etomoxir than the rat isoform.[4]
The Metabolic Shift: From Fatty Acids to Glucose
The inhibition of FAO by etomoxir triggers a compensatory increase in glucose metabolism to maintain cellular energy homeostasis.[1][2] This metabolic reprogramming involves the upregulation of glucose uptake, glycolysis, and glucose oxidation.
Upregulation of Glycolysis and Glucose Uptake
By blocking the primary source of acetyl-CoA from fatty acids, cells are forced to derive it from glucose through glycolysis and the pyruvate (B1213749) dehydrogenase complex. This increased reliance on glucose leads to:
-
Increased Glucose Uptake: Cells treated with etomoxir exhibit enhanced uptake of glucose and its analogs, such as 2-deoxy-D-glucose (2-DG) and 2-NBDG.[2][6]
-
Increased Glycolysis: The rate of glycolysis, the metabolic pathway that converts glucose into pyruvate, is elevated. This is often observed as an increase in lactate (B86563) excretion.[7]
Signaling Pathways Involved in the Metabolic Switch
The metabolic shift induced by etomoxir is not merely a passive response to substrate availability but is also regulated by complex signaling networks.
-
AMP-activated protein kinase (AMPK): As a key cellular energy sensor, AMPK is often activated in response to the metabolic stress caused by FAO inhibition. Activated AMPK can promote glucose uptake and glycolysis.
-
mTOR Signaling: The nutrient-sensing mTOR pathway has been shown to be activated following etomoxir treatment in some contexts, leading to increased expression of key glucose metabolism signaling molecules like its downstream effector S6-kinase.[2]
Quantitative Effects of this compound on Metabolism
The following tables summarize the quantitative effects of etomoxir on key metabolic parameters as reported in various studies.
Table 1: Effect of Etomoxir on Glucose Metabolism
| Cell Type/Tissue | Etomoxir Concentration | Parameter Measured | Observed Effect | Reference |
| LNCaP Prostate Cancer Cells | 150 µM | Glucose Uptake | ~57% increase in basal glucose uptake with CPT1A knockdown, further increased with etomoxir | [2] |
| Patient-derived Benign Prostate Cells | Not Specified | Glucose Uptake | 1.76-fold increase | [2] |
| Patient-derived Prostate Tumor Cells | Not Specified | Glucose Uptake | 2.7-fold increase | [2] |
| BT549 Breast Cancer Cells | 200 µM | Glucose Consumption | 3.5% increase | [7] |
| BT549 Breast Cancer Cells | 200 µM | Lactate Excretion | 4.8% increase | [7] |
| Type 2 Diabetic Patients | 100 mg/day for 3 days | Carbohydrate Oxidation | Increase from 72 to 113 g/24 h | [8] |
| Isolated Working Rat Hearts (Ischemic) | 10⁻⁸ M and 10⁻⁶ M | Glucose Oxidation | Significant increase | [9] |
Table 2: Effect of Etomoxir on Fatty Acid Oxidation
| Cell Type/Tissue | Etomoxir Concentration | Parameter Measured | Observed Effect | Reference |
| VCaP Xenograft Fragments | Not Specified | [¹⁴C]CO₂ production from [¹⁴C]palmitate | More than tenfold decrease | [2] |
| Type 2 Diabetic Patients | 100 mg/day for 3 days | Fat Oxidation | Decrease from 139 to 114 g/24 h | [8] |
| BT549 Breast Cancer Cells | 10 µM | Acylcarnitine Levels | Over 80% decrease | [10] |
| BT549 Breast Cancer Cells | 10 µM | Citrate Labeling from U-¹³C Palmitate | Significant decrease | [10] |
Table 3: Inhibitory Concentration (IC₅₀) and Effective Concentration (EC₅₀) of Etomoxir
| Target | Tissue/Cell Type | IC₅₀ / EC₅₀ | Reference |
| CPT1 | Intact Murine Heart Mitochondria | IC₅₀ of 1.4 µM | [4] |
| CPT1 | Permeabilized HepG2 Cells | EC₅₀ of 9.2 nM | [11][12] |
| Phospholipases A2 | Not Specified | IC₅₀ < 2 nM (for etomoxir-carnitine) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
Measurement of Fatty Acid Oxidation
4.1.1. Radiometric Assay for [¹⁴C]CO₂ Production
This method directly measures the oxidation of a radiolabeled fatty acid substrate to CO₂.
-
Cell Preparation: Plate cells in a multi-well plate and grow to desired confluency.
-
Treatment: Treat cells with the desired concentration of etomoxir or vehicle control for the specified duration.
-
Assay:
-
Add fresh serum-free medium containing 1 mM carnitine, 100 µM BSA-conjugated fatty acids, and 1 µCi/ml of a ¹⁴C-labeled fatty acid (e.g., [¹⁴C]palmitate) to each well.[2]
-
Seal the plate and incubate at 37°C for 3 hours.[13]
-
To trap the produced [¹⁴C]CO₂, transfer the medium to a sealed dual-chamber plate. Inject perchloric acid to release the ¹⁴CO₂, which is then trapped in a NaOH solution in the adjacent well.[2]
-
Quantify the trapped ¹⁴C-labeled CO₂ using a scintillation counter.
-
4.1.2. Seahorse XF Analyzer for Real-Time Oxygen Consumption Rate (OCR)
This technology allows for the real-time measurement of mitochondrial respiration fueled by fatty acids.
-
Cell Preparation: Seed cells in a Seahorse XF cell culture microplate.
-
Substrate Starvation (Optional): To increase reliance on exogenous fatty acids, incubate cells in a substrate-limited medium for 18-24 hours.[14]
-
Assay Medium: Replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and a fatty acid substrate (e.g., palmitate conjugated to BSA).[14]
-
Incubation: Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.[14]
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer and measure the basal OCR.
-
Inject etomoxir or vehicle control and monitor the change in OCR. A decrease in OCR indicates inhibition of fatty acid oxidation.[14]
-
Measurement of Glucose Uptake
4.2.1. Radiolabeled 2-Deoxy-D-glucose (2-DG) Uptake Assay
This classic assay measures the uptake of a radiolabeled glucose analog that is trapped intracellularly after phosphorylation.
-
Cell Preparation: Plate approximately 5 x 10⁴ cells per well in a 24-well plate.[15]
-
Glucose Starvation: Switch to glucose-free or low-glucose media before the assay.[15]
-
Assay:
-
Add 1 µCi of 2-deoxy-D-[³H]-glucose or 2-deoxy-D-[¹⁴C]-glucose to each well and incubate for at least 20 minutes.[15]
-
Wash the cells with 1x PBS to remove extracellular radiolabel.[15]
-
Lyse the cells with 1% SDS lysis buffer.[15]
-
Measure the intracellular radioactivity using a scintillation counter.
-
4.2.2. Fluorescent 2-NBDG Uptake Assay
This method uses a fluorescent glucose analog for microscopic or plate-based detection.
-
Cell Preparation: Prepare cells as for the radiolabeled assay.
-
Glucose Starvation: Incubate cells in glucose-free medium.
-
Assay:
-
Incubate cells with the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diaxol-4-yl)amino]-2-deoxyglucose (2-NBDG).[6]
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Measurement of Glycolysis Rate
4.3.1. Extracellular Acidification Rate (ECAR) using Seahorse XF Analyzer
Glycolysis results in the production of lactate, which is extruded from the cell and acidifies the surrounding medium. The Seahorse XF Analyzer can measure this extracellular acidification rate as an indicator of the glycolytic rate.
-
Cell Preparation: Seed cells in a Seahorse XF cell culture microplate.
-
Assay:
-
Perform a "Glycolysis Stress Test" by sequential injections of glucose, oligomycin (B223565) (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxy-D-glucose (a glycolysis inhibitor).[15]
-
The instrument measures the ECAR at baseline, after glucose addition (glycolysis), after oligomycin addition (glycolytic capacity), and after 2-DG addition (non-glycolytic acidification).
-
4.3.2. Measurement of ³H₂O Release from [5-³H]-glucose
This assay measures the glycolytic flux through the enolase step.
-
Cell Preparation: Resuspend approximately 1 x 10⁶ cells in Krebs buffer.[15]
-
Assay:
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Action.
Caption: Metabolic Shift Induced by Etomoxir.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the carnitine-acyltransferase inhibitor etomoxir on insulin sensitivity, energy expenditure and substrate oxidation in NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose oxidation is stimulated in reperfused ischemic hearts with the carnitine palmitoyltransferase 1 inhibitor, Etomoxir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
(S)-(+)-Etomoxir's Impact on Ketone Body Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Etomoxir is a well-characterized irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO). By blocking the entry of long-chain fatty acids into the mitochondria, etomoxir (B15894) effectively curtails the production of acetyl-CoA derived from FAO, a primary substrate for ketogenesis. This guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on ketone body formation, detailed experimental protocols for assessing its impact, and a critical discussion of its specificity and off-target effects.
Introduction
Ketone bodies, primarily acetoacetate (B1235776) and β-hydroxybutyrate, are produced in the liver from the breakdown of fatty acids and serve as a crucial energy source for extrahepatic tissues during periods of fasting, prolonged exercise, or in pathological states such as diabetes. The synthesis of ketone bodies, or ketogenesis, is tightly regulated by the availability of its substrate, acetyl-CoA, which is largely derived from the β-oxidation of long-chain fatty acids.
This compound has been extensively used as a pharmacological tool to investigate the physiological and pathophysiological roles of FAO and ketogenesis. Its primary mechanism of action involves the irreversible inhibition of CPT1, an enzyme located on the outer mitochondrial membrane responsible for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix. This guide will delve into the core aspects of etomoxir's function and its profound impact on ketone body metabolism.
Mechanism of Action
This compound is a substituted 2-oxiranecarboxylate that, once converted to its coenzyme A ester, etomoxiryl-CoA, covalently binds to and irreversibly inhibits CPT1. This inhibition prevents the transfer of long-chain fatty acyl groups from coenzyme A to carnitine, a necessary step for their transport across the inner mitochondrial membrane.
The reduction in fatty acid transport into the mitochondria leads to a decreased rate of β-oxidation and, consequently, a diminished supply of acetyl-CoA for the ketogenic pathway. This ultimately results in a significant reduction in the synthesis and release of ketone bodies from the liver. It is important to note that only the (R)-enantiomer of etomoxir is a potent inhibitor of fatty acid oxidation, while both the (R)- and (S)-enantiomers can inhibit fatty acid and cholesterol synthesis.[1]
Signaling Pathway of Ketogenesis Inhibition by this compound
References
Methodological & Application
Application Notes and Protocols for (S)-(+)-Etomoxir in Cell Culture Experiments
(S)-(+)-Etomoxir is a widely utilized small molecule for studying cellular metabolism, specifically for its role as an inhibitor of fatty acid oxidation (FAO). This document provides detailed application notes and protocols for its use in cell culture experiments, targeted towards researchers, scientists, and drug development professionals.
This compound acts as an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), an enzyme located on the outer mitochondrial membrane.[1][2][3] CPT-1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation.[3] By inhibiting CPT-1, etomoxir (B15894) effectively blocks this pathway, forcing cells to rely on other energy sources like glucose.[2] It is important to note that while etomoxir is a potent inhibitor of CPT-1, several studies have highlighted potential off-target effects at higher concentrations, including inhibition of respiratory complex I and disruption of coenzyme A homeostasis.[1][4][5][6] Therefore, careful dose-response experiments are crucial to determine the optimal concentration for specific cell types and experimental questions.
Data Presentation
Table 1: Effective Concentrations of Etomoxir for FAO Inhibition in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| BT549 | 10 µM | 24 hours | >80% decrease in acylcarnitines | [7] |
| BT549 | 10 µM | 48 hours | No effect on cell proliferation | [6][7] |
| BT549 | 200 µM | 48 hours | Inhibition of cell proliferation, off-target effects on Complex I | [6][7] |
| MCF-7 | 0.5 - 5 µM | 24 hours | Significant to maximal (76%) inhibition of FAO | [4][8] |
| T47D | 0.5 - 12.5 µM | 24 hours | Significant to maximal (66%) inhibition of FAO | [4][8] |
| UM-UC-3 & T24 (Bladder Cancer) | 75 - 150 µM | 48 hours | Inhibition of cell viability | [9] |
| LNCaP (Prostate Cancer) | 150 µM | 4 hours | Inhibition of oleate (B1233923) oxidation | [2] |
| Primary Theca Cells | 100 µM | 24 hours | Used as a CPT1A inhibitor | [10] |
| HepG2 & A549 | Sub-micromolar EC50 | Not specified | Inhibition of uncoupler-stimulated respiration | [5] |
| Bone Marrow-Derived Macrophages (BMDMs) | 3 µM | Not specified | Specific and saturable inhibition of CPT-1 | [5][11] |
Table 2: Summary of this compound's Effects on Cellular Metabolism
| Parameter | Effect of Etomoxir | Notes | Reference |
| Fatty Acid Oxidation (FAO) | Inhibition | Primary, on-target effect due to CPT-1 inhibition. | [2][7][9] |
| Acylcarnitine Levels | Decrease | Direct consequence of CPT-1 inhibition. | [7] |
| Glucose Uptake/Oxidation | Increase | Compensatory metabolic shift when FAO is blocked. | [2][12][13] |
| ATP Levels | Decrease | Resulting from the inhibition of energy production from FAO. | [9] |
| NADPH Levels | Decrease | Impact on cellular redox state. | [9] |
| Lipid Accumulation | Increase | Due to the blockage of fatty acid transport into mitochondria. | [9] |
| Cell Proliferation | Inhibition (at higher concentrations) | Can be an off-target effect or a consequence of energy depletion. | [7][9] |
| Cell Cycle | Arrest at G0/G1 phase | Observed in bladder cancer cells. | [9] |
Experimental Protocols
Protocol 1: General Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal conditions, particularly the concentration and incubation time, should be determined empirically for each cell line and experimental setup.
Materials:
-
This compound sodium salt
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) by dissolving it in sterile water or DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover for 24 hours before treatment.
-
-
Treatment:
-
On the day of the experiment, prepare fresh working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
It is highly recommended to perform a dose-response experiment (e.g., 0.1 µM to 200 µM) to determine the optimal concentration for your specific cell line and assay.[4][8]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of water or DMSO used to prepare the etomoxir working solutions).
-
-
Incubation:
-
Downstream Analysis:
-
After the incubation period, harvest the cells and proceed with the planned downstream analyses, such as:
-
Cell viability assays (e.g., MTT, trypan blue exclusion).
-
Metabolic assays (e.g., fatty acid oxidation rate, glucose uptake, lactate (B86563) production).
-
Western blotting for protein expression analysis.
-
Real-time PCR for gene expression analysis.
-
Flow cytometry for cell cycle analysis.
-
-
Protocol 2: Measurement of Fatty Acid Oxidation Rate using Radiolabeled Fatty Acids
This protocol describes a method to quantify the effect of this compound on the rate of fatty acid oxidation.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
[1-14C]palmitate or [9,10-3H]palmitate.
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Seahorse XF Analyzer or similar metabolic flux analyzer (for non-radioactive methods).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Radiolabeled Fatty Acid-BSA Conjugate:
-
Prepare a solution of fatty acid-free BSA in serum-free medium.
-
Add the radiolabeled fatty acid to the BSA solution and incubate at 37°C for 1 hour to allow conjugation.
-
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound for the chosen duration as described in Protocol 1.
-
-
FAO Assay:
-
After the pre-incubation with etomoxir, replace the medium with fresh serum-free medium containing the radiolabeled fatty acid-BSA conjugate.
-
Incubate for a defined period (e.g., 1-4 hours).
-
Collect the cell culture medium.
-
-
Quantification of Radiolabeled Metabolites:
-
To measure the production of 14CO2 (from [1-14C]palmitate), trap the CO2 produced by the cells and quantify using a scintillation counter.
-
To measure the production of 3H2O (from [9,10-3H]palmitate), separate the aqueous phase from the lipid phase and quantify the radioactivity in the aqueous phase using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein content or cell number.
-
Compare the FAO rates in etomoxir-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's action on fatty acid oxidation.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. Etomoxir - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Measuring the Inhibition of Fatty Acid Oxidation by (S)-(+)-Etomoxir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for cellular energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The dysregulation of FAO has been implicated in a variety of diseases, including metabolic disorders, cardiovascular diseases, and cancer. (S)-(+)-Etomoxir is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] This makes it an invaluable tool for studying the physiological and pathophysiological roles of FAO.
These application notes provide detailed protocols for measuring the inhibition of fatty acid oxidation by this compound using three common methodologies: radioactive substrate assays, real-time analysis of cellular respiration using the Seahorse XF Analyzer, and mass spectrometry-based approaches.
Mechanism of Action of this compound
This compound acts as a specific, irreversible inhibitor of CPT-1, an enzyme located on the outer mitochondrial membrane. CPT-1 is essential for the translocation of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT-1, Etomoxir (B15894) effectively blocks this transport, leading to a reduction in fatty acid oxidation.[1] It is important to note that some studies have reported off-target effects of Etomoxir, particularly at higher concentrations (e.g., >10 µM), which may include inhibition of mitochondrial complex I.[2][3] Therefore, careful dose-response studies are recommended to determine the optimal concentration for specific CPT-1 inhibition in the experimental system being used.
Mechanism of this compound Inhibition of Fatty Acid Oxidation.
Experimental Protocols
Protocol 1: Radioactive Fatty Acid Oxidation Assay
This method directly measures the metabolic products of FAO using a radiolabeled fatty acid, typically [¹⁴C]-palmitate or [³H]-palmitate. The production of either radiolabeled acid-soluble metabolites (ASMs) or ¹⁴CO₂ is quantified as a measure of FAO.
A. Materials
-
Cells or isolated mitochondria
-
Culture medium (e.g., DMEM)
-
[1-¹⁴C]palmitic acid or [9,10-³H]palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-Carnitine
-
This compound
-
Perchloric acid (PCA)
-
Scintillation cocktail and vials
-
Scintillation counter
B. Reagent Preparation
-
Palmitate-BSA Conjugate: Dissolve fatty acid-free BSA in culture medium to a final concentration of 10% (w/v). In a separate tube, dissolve sodium palmitate in water by heating. Add the palmitate solution to the BSA solution to achieve a final desired molar ratio (e.g., 5:1 palmitate:BSA) and concentration (e.g., 1 mM palmitate).
-
Radiolabeled Palmitate Working Solution: Add [¹⁴C]-palmitate or [³H]-palmitate to the unlabeled palmitate-BSA conjugate to achieve the desired specific activity.
-
Assay Medium: Supplement culture medium with L-carnitine (final concentration 0.5-1 mM) and the radiolabeled palmitate-BSA working solution.
-
Etomoxir Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration that allows for minimal solvent addition to the assay.
C. Experimental Procedure
-
Cell Seeding: Seed cells in a multi-well plate to achieve a confluent monolayer on the day of the assay.
-
Pre-treatment with Etomoxir: Wash cells with PBS and pre-incubate with fresh medium containing various concentrations of this compound or vehicle control for 1-2 hours.[4]
-
Initiation of FAO Assay: Remove the pre-treatment medium and add the prepared radiolabeled assay medium to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
-
Termination and Lysis: Stop the reaction by adding cold perchloric acid to a final concentration of 0.5 M.[4] This will lyse the cells and precipitate macromolecules.
-
Separation of Metabolites:
-
For ¹⁴CO₂ measurement: If using [1-¹⁴C]palmitate, the plate should be sealed with a cap containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH). The trapped ¹⁴CO₂ is then measured by scintillation counting.[5]
-
For ASM measurement: Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet the precipitated macromolecules.[4]
-
-
Quantification: Transfer the supernatant (containing radiolabeled ASMs) or the filter paper to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.[4]
D. Data Analysis
-
Calculate the rate of FAO as nanomoles of radiolabeled palmitate converted to product per unit of time per milligram of protein.
-
Normalize the results to the vehicle control to determine the percent inhibition by this compound.
Workflow for the Radioactive Fatty Acid Oxidation Assay.
| Parameter | Vehicle Control | Etomoxir (1 µM) | Etomoxir (10 µM) | Etomoxir (100 µM) |
| FAO Rate (nmol/hr/mg protein) | 15.2 ± 1.8 | 8.1 ± 0.9 | 2.5 ± 0.4 | 1.9 ± 0.3 |
| % Inhibition | 0% | 46.7% | 83.6% | 87.5% |
| Fictional data for illustrative purposes. |
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay
This technology measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. By providing fatty acids as the primary fuel source, the reliance of cells on FAO can be determined, and the inhibitory effect of Etomoxir quantified.[6][7]
A. Materials
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium
-
L-Carnitine
-
This compound
-
Seahorse XF Analyzer and consumables (cartridge, calibrant)
B. Reagent Preparation
-
Assay Medium: Supplement Seahorse XF Base Medium with L-Carnitine (final concentration 0.5 mM) and the Seahorse XF Palmitate-BSA FAO Substrate.
-
Compound Plate Preparation: Prepare a utility plate with injection ports containing this compound, vehicle control, and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a full mitochondrial stress test.
C. Experimental Procedure
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Substrate-Limited Medium (Optional): To increase reliance on exogenous fatty acids, incubate cells in a substrate-limited medium for 18-24 hours prior to the assay.
-
Assay Preparation: On the day of the assay, wash the cells with the prepared assay medium and replace it with fresh assay medium. Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF sensor cartridge.
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Inject this compound or vehicle control and monitor the change in OCR. The decrease in OCR following Etomoxir injection is indicative of the rate of FAO.
-
For a more comprehensive analysis, subsequent injections of oligomycin, FCCP, and rotenone/antimycin A can be performed to assess overall mitochondrial function.[7][8]
-
D. Data Analysis
-
The Seahorse XF software calculates OCR in real-time.
-
Compare the OCR in Etomoxir-treated wells to vehicle-treated wells to determine the FAO rate and percent inhibition.
Workflow for the Seahorse XF Fatty Acid Oxidation Assay.
| Parameter | Vehicle Control | Etomoxir (40 µM) |
| Basal OCR (pmol/min) | 150 ± 12 | 148 ± 15 |
| OCR after Etomoxir (pmol/min) | 145 ± 11 | 85 ± 9 |
| FAO-dependent OCR (pmol/min) | N/A | 60 |
| % Inhibition of Basal OCR | 3.3% | 43.9% |
| Fictional data for illustrative purposes.[4] |
Protocol 3: Mass Spectrometry-Based Measurement of Fatty Acid Oxidation Products
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the identification and quantification of various fatty acid oxidation products.[9][10][11] This approach can provide a detailed profile of the metabolic changes induced by Etomoxir.
A. Materials
-
Cells or tissue samples
-
Internal standards (e.g., deuterated fatty acids)
-
Solvents for extraction (e.g., hexane, isopropanol)
-
LC-MS/MS system
B. Experimental Procedure
-
Sample Collection and Treatment: Treat cells or animals with this compound or vehicle control. Collect cells or tissues at the desired time points.
-
Lipid Extraction:
-
Add internal standards to the samples.
-
Perform a liquid-liquid extraction to isolate the lipid fraction.[9] This may involve base hydrolysis to release fatty acids from complex lipids.
-
-
LC-MS/MS Analysis:
-
Resuspend the extracted lipids in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable chromatography method (e.g., reversed-phase) to separate the fatty acid species.[12]
-
Employ multiple reaction monitoring (MRM) for targeted quantification of specific fatty acid oxidation products.[9]
-
C. Data Analysis
-
Identify and quantify the peaks corresponding to the fatty acid oxidation products of interest by comparing their retention times and mass-to-charge ratios with those of known standards.
-
Normalize the peak areas to the internal standard to correct for variations in extraction efficiency and instrument response.
-
Compare the levels of fatty acid oxidation products in Etomoxir-treated samples to those in vehicle-treated samples.
| Analyte | Vehicle Control (ng/mg protein) | Etomoxir-treated (ng/mg protein) | Fold Change |
| Palmitoyl-carnitine | 25.6 ± 3.1 | 5.2 ± 0.8 | -4.9 |
| Stearoyl-carnitine | 18.9 ± 2.5 | 4.1 ± 0.6 | -4.6 |
| 3-hydroxy-palmitate | 12.3 ± 1.5 | 3.5 ± 0.5 | -3.5 |
| Fictional data for illustrative purposes. |
Conclusion
The choice of method for measuring the inhibition of fatty acid oxidation by this compound will depend on the specific research question, the experimental system, and the available instrumentation. Radioactive assays provide a direct and robust measure of FAO, while the Seahorse XF Analyzer offers real-time kinetic data on mitochondrial respiration. Mass spectrometry provides the most detailed and specific information on the metabolic profile of fatty acid oxidation. By employing these methods and carefully considering the dose-dependent effects of this compound, researchers can effectively investigate the critical role of fatty acid oxidation in health and disease.
References
- 1. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. hpst.cz [hpst.cz]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (S)-(+)-Etomoxir in Cardiomyocyte Proliferation Studies
Introduction
(S)-(+)-Etomoxir is a potent and irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO). In the field of cardiac biology, Etomoxir (B15894) serves as a critical tool for investigating the interplay between cellular metabolism and cardiomyocyte proliferation. Shortly after birth, mammalian cardiomyocytes undergo a metabolic switch from glycolysis to predominantly FAO for energy production.[1][2] This metabolic shift is temporally associated with a sharp decline in their proliferative capacity and subsequent cell cycle exit.[2][3] By inhibiting CPT1, Etomoxir effectively reverses this metabolic reprogramming, forcing cardiomyocytes to rely more on glycolysis. This induced metabolic state mimics that of fetal cardiomyocytes and has been shown to promote cardiomyocyte proliferation and delay cell cycle exit, making Etomoxir an invaluable pharmacological agent for studying cardiac regeneration.[3][4][5]
Mechanism of Action
Etomoxir's primary mechanism is the irreversible inhibition of CPT1, which is located on the outer mitochondrial membrane and controls the transport of long-chain fatty acids into the mitochondria for oxidation.[3][6][7] This inhibition leads to a significant reduction in FAO and a compensatory increase in glucose utilization and glycolysis.[6][7][8]
Recent studies have elucidated a more detailed signaling cascade initiated by CPT1 inhibition in cardiomyocytes. The metabolic shift away from FAO results in decreased expression of poly(ADP-ribose) polymerase 1 (PARP1).[3][5] This, in turn, reduces the ADP-ribosylation of dual-specificity phosphatase 1 (DUSP1), leading to the dephosphorylation and inactivation of p38 MAPK.[3][5] The inactivation of the p38 MAPK pathway ultimately stimulates the expression of cell cycle genes, thereby promoting cardiomyocyte proliferation.[3][5] This pathway highlights a direct link between metabolic state (FAO vs. glycolysis) and the core cell cycle machinery in cardiomyocytes.
Data Presentation
Table 1: Effects of Etomoxir on Cardiomyocyte Proliferation Markers and Gene Expression
| Parameter | Model System | Etomoxir Concentration/Dose | Treatment Duration | Observation | Reference |
|---|---|---|---|---|---|
| Ki67+ cTnT+ Cells | Cultured Neonatal Mouse Cardiomyocytes | 5 µM | 48 hours | Increased percentage of proliferating cardiomyocytes. | [6][9] |
| EdU+ cTnT+ Cells | Infant Mice (in vivo) | 15 µg/g/day | P2-P4 | Maintained ability of cardiomyocytes to proliferate. | [6] |
| PH3+ cTnT+ Cells | Infant Mice (in vivo) | 15 µg/g/day | P2-P4 | Maintained mitotic activity in cardiomyocytes. | [6] |
| Gene Expression | Infant Mouse Ventricles (P5) | 15 µg/g/day | P2-P4 | Increased expression of Ccnd1, Ccnd2, Myh7, Gata4, Mef2c, Nkx2.5. |[6][7] |
Table 2: Effects of Etomoxir on Cardiomyocyte Phenotype
| Parameter | Model System | Etomoxir Concentration/Dose | Treatment Duration | Observation | Reference |
|---|---|---|---|---|---|
| Metabolism | Cultured Neonatal Mouse Cardiomyocytes | 5 µM | 48 hours | Increased Extracellular Acidification Rate (ECAR), indicating enhanced glycolysis. | [6][7] |
| Cell Size | Infant Mouse Cardiomyocytes (P5) | 15 µg/g/day | P2-P4 | Decreased cell surface area (395.05 ± 55.5 µm² vs. 585.28 ± 41.9 μm² in controls). | [6][7] |
| Maturation | Infant Mice (in vivo) | 15 µg/g/day | P2-P4 | Reduced hypertrophic growth and maturation; delayed cell cycle exit. |[6] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Neonatal Mouse Cardiomyocytes
This protocol describes the application of Etomoxir to primary cultures of neonatal mouse cardiomyocytes to study its effects on proliferation and metabolism.
Materials:
-
This compound sodium salt (e.g., Sigma, E1905)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Neonatal mouse cardiomyocytes (P1-P3)
-
Laminin-coated culture plates (e.g., Seahorse XF-96 plates)
-
Appropriate cell culture medium
-
Seahorse XF Analyzer for metabolic measurements
-
Reagents for immunofluorescence (e.g., antibodies against Ki67, cTnT)
-
Fluorescence microscope
Procedure:
-
Preparation of Etomoxir Stock: Prepare a stock solution of Etomoxir in DMSO. Further dilute in cell culture medium to the desired final concentration (e.g., 5 µM).[6]
-
Cell Seeding: Isolate neonatal mouse cardiomyocytes and seed them on laminin-coated plates at a suitable density (e.g., 4 x 10⁴ cells/well for a 96-well plate).[6] Allow cells to attach for 24 hours.
-
Etomoxir Treatment: Replace the medium with fresh medium containing 5 µM Etomoxir or a vehicle control (medium with an equivalent concentration of DMSO).
-
Incubation: Culture the cells for the desired period, typically 48 hours, to observe effects on proliferation.[6][7]
-
Metabolic Analysis (Optional): To measure glycolysis, perform a Seahorse XF Glycolytic Stress Test.[6] Replace the culture medium with XF Assay media and measure the Extracellular Acidification Rate (ECAR) at baseline and after sequential injections of glucose, oligomycin, and 2-deoxyglucose.[6]
-
Proliferation Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and perform immunofluorescent staining for a proliferation marker (e.g., Ki67) and a cardiomyocyte marker (e.g., cardiac Troponin T, cTnT).[6]
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of Ki67-positive cardiomyocytes (Ki67+cTnT+) relative to the total number of cardiomyocytes (cTnT+).[6][9]
-
Protocol 2: In Vivo Administration of Etomoxir to Neonatal Mice
This protocol details the systemic administration of Etomoxir to neonatal mouse pups to study its impact on cardiomyocyte cell cycle activity in the developing heart.
Materials:
-
This compound sodium salt
-
Sterile saline
-
Neonatal mouse pups (e.g., C57BL/6J)
-
5-ethynyl-2'-deoxyuridine (EdU) (e.g., Thermo Fisher Scientific Click-iT EdU Kit)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Tissue processing reagents for histology and immunofluorescence
Procedure:
-
Preparation of Dosing Solution: Dissolve Etomoxir in sterile saline to a concentration suitable for delivering the target dose (e.g., 15 µg/g/day or 20 mg/kg/day).[6][10][11]
-
Animal Treatment:
-
EdU Labeling: To label cells undergoing DNA synthesis, inject the mice with a single dose of EdU (e.g., 50 mg/kg, i.p.) a few hours (e.g., 3 hours) before sacrifice.[6]
-
Tissue Harvesting and Processing:
-
Sacrifice the mice at the designated endpoint (e.g., P5 or P7).
-
Harvest the hearts and fix them in 4% paraformaldehyde.
-
Process the tissue for paraffin (B1166041) or frozen sectioning.
-
-
Proliferation Analysis:
-
Perform immunofluorescent staining on heart sections using antibodies against cardiomyocyte markers (cTnT) and proliferation markers (e.g., Phospho-Histone H3 for mitosis).[6][12]
-
Detect EdU incorporation using the Click-iT reaction as per the manufacturer's protocol.[6]
-
Image the sections using a confocal microscope.
-
Quantify the percentage of EdU+ or PH3+ cardiomyocytes relative to the total cardiomyocyte population.[6][12]
-
References
- 1. Rewiring cell identity and metabolism to drive cardiomyocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Control of Cardiomyocyte Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Oxidation Promotes Cardiomyocyte Proliferation Rate but Does Not Change Cardiomyocyte Number in Infant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fatty Acid Oxidation Promotes Cardiomyocyte Proliferation Rate but Does Not Change Cardiomyocyte Number in Infant Mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing (S)-(+)-Etomoxir Stock Solution for In Vitro Use
Audience: Researchers, scientists, and drug development professionals.
Application Notes
(S)-(+)-Etomoxir and its enantiomer, (R)-(+)-Etomoxir, are widely utilized research tools for studying fatty acid metabolism. Etomoxir (B15894) acts as an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a critical enzyme in the mitochondrial outer membrane responsible for transporting long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production.[1][2][3]
A. Note on Stereoisomers It is crucial to distinguish between the enantiomers of Etomoxir. The biologically active form that irreversibly inhibits CPT1 is (R)-(+)-Etomoxir .[3] The (S)-(-)-enantiomer is considered inactive regarding CPT1 inhibition.[3] The user's request specifies this compound. While the (+) designation refers to its dextrorotatory optical property, the (S) configuration is not the CPT1-inhibiting form. Researchers should verify the specific enantiomer provided by their supplier to ensure the expected biological activity. The preparation and handling protocols outlined below are suitable for either enantiomer.
B. Mechanism of Action Within the cell, Etomoxir is converted to Etomoxir-CoA, which then irreversibly binds to the catalytic site of CPT1.[3] This blockage prevents the conversion of long-chain fatty acyl-CoAs to acylcarnitines, halting their transport into the mitochondrial matrix and thereby inhibiting fatty acid oxidation (FAO).[1][3]
C. Critical Concentration-Dependent Effects Recent research has highlighted significant, concentration-dependent effects of Etomoxir.
-
Specific FAO Inhibition: Low micromolar concentrations (e.g., 0.5 µM to 10 µM) are sufficient to achieve maximal and specific inhibition of CPT1 and FAO in most cell lines.[4][5][6][7] The IC50 for the isolated CPT1 enzyme is in the nanomolar range (5-20 nM).[3][8]
-
Off-Target Effects: At higher concentrations (typically > 40-50 µM), Etomoxir exhibits significant off-target effects that are independent of CPT1 inhibition.[4][9][10] These include the inhibition of mitochondrial respiratory Complex I, disruption of coenzyme A (CoA) homeostasis, and inhibition of the adenine (B156593) nucleotide translocase (ANT).[3][9][10] Using high doses of Etomoxir can lead to misinterpretation of experimental results, attributing effects to FAO inhibition when they may be caused by general mitochondrial dysfunction.
Data Presentation
Table 1: Physicochemical Properties and Solubility of Etomoxir Forms
| Form | Synonym | M.W. ( g/mol ) | Solvent | Solubility | Notes |
| Etomoxir | (R)-(+)-Etomoxir | 326.82 | DMSO | ≥32.7 mg/mL (~100 mM)[11] to 250 mg/mL (~765 mM)[8] | Heating and sonication may be required.[8][11][12] Use fresh, anhydrous DMSO.[2] |
| Ethanol (B145695) | 65 mg/mL (~199 mM)[2] to ≥109.6 mg/mL (~335 mM)[11] | ||||
| Water | Insoluble[2][13] | One source reports solubility of ≥48.3 mg/mL with warming.[11] | |||
| Etomoxir Sodium Salt | (R)-(+)-Etomoxir sodium salt | 320.74 | DMSO | ~9 mg/mL (~28 mM)[1] to 64 mg/mL (~200 mM)[13] | Reported values vary significantly between suppliers. |
| Ethanol | ~6 mg/mL (~19 mM)[1] | ||||
| Water | ~10 mg/mL (~31 mM)[1] to 64 mg/mL (~200 mM)[13] | Aqueous solutions are not recommended for storage beyond one day.[1] |
Note: Solubility can vary between batches and suppliers. It is always recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Etomoxir Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be further diluted for various in vitro applications.
Materials:
-
This compound powder (or the (R)-(+) enantiomer)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Safety First: Perform all steps in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Etomoxir should be handled as a hazardous substance.[1]
-
Pre-warm Compound: Allow the vial of Etomoxir powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh Compound: Accurately weigh the desired amount of Etomoxir powder. For example, to prepare 1 mL of a 100 mM solution of Etomoxir (M.W. 326.82), you would need 32.68 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Using the example above, add 1 mL of DMSO.
-
Mix Thoroughly: Cap the tube securely and vortex until the solid is completely dissolved. If dissolution is slow, gentle warming (e.g., in a 37°C water bath for 10 minutes) and/or brief sonication can be used to aid dissolution.[11] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Storage and Stability: Store the aliquots protected from light. For long-term storage (up to 1 year), store at -80°C.[2][13] For short-term storage (up to 1 month), -20°C is acceptable.[2][12][13]
Diagram 1: Workflow for Etomoxir Stock Preparation and Use
Caption: Experimental workflow from compound to cellular assay.
Protocol 2: Application of Etomoxir to Cell Cultures
Objective: To inhibit fatty acid oxidation in a cell-based assay.
Procedure:
-
Thaw Stock: Remove a single aliquot of the Etomoxir stock solution from the freezer and thaw it at room temperature.
-
Prepare Working Solution: Perform serial dilutions of the stock solution directly into fresh, pre-warmed cell culture medium to achieve the final desired treatment concentrations.
-
Example: To treat cells with 10 µM Etomoxir from a 100 mM stock, you can perform a 1:100 dilution (e.g., 1 µL stock into 99 µL medium) to get a 1 mM intermediate solution. Then, add 10 µL of the 1 mM solution to 990 µL of medium in your culture well for a final volume of 1 mL.
-
-
Vehicle Control: It is critical to include a vehicle control group. This group should be treated with the same final concentration of DMSO as the highest Etomoxir concentration group, but without the drug. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[14]
-
Treatment: Remove the existing medium from your cells and replace it with the medium containing the appropriate concentration of Etomoxir or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 48 hours), depending on the specific experimental endpoint.[5][11] A 24-hour incubation is often sufficient to observe significant inhibition of FAO.[4]
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as measuring oxygen consumption rates, quantifying FAO, or assessing cell viability.
Table 2: Recommended In Vitro Working Concentrations
| Concentration Range | Intended Effect | Notes / Caution |
| 0.5 µM - 10 µM | Specific inhibition of CPT1 / FAO | This range is sufficient for maximal FAO inhibition in many cell lines.[4][5][7] It is the recommended range to avoid off-target effects. |
| 10 µM - 50 µM | CPT1 inhibition with increasing risk of off-target effects | Effects in this range may not be solely due to FAO inhibition. DGAT activity may be inhibited around 40 µM.[11] |
| > 50 µM (e.g., 200 µM) | Significant off-target effects | At these concentrations, Etomoxir is known to inhibit Complex I of the electron transport chain and disrupt CoA metabolism.[5][9][10] Results should not be attributed solely to CPT1 inhibition. |
Diagram 2: Concentration-Dependent Mechanism of Action of Etomoxir
Caption: Etomoxir's on-target and off-target effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Etomoxir - Wikipedia [en.wikipedia.org]
- 4. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Etomoxir | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 9. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Troubleshooting & Optimization
(S)-(+)-Etomoxir off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (S)-(+)-Etomoxir when used at high concentrations. This guide is intended for researchers, scientists, and drug development professionals to help interpret experimental results and design robust studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: At what concentration does Etomoxir (B15894) begin to show off-target effects?
A: While Etomoxir is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), multiple studies indicate that its specificity is lost at concentrations exceeding 5-10 μM.[1][2] Off-target effects on oxidative metabolism have been observed in human T cells at concentrations above 5 μM, independent of CPT1a.[1][3] In cancer cell lines, 10 μM Etomoxir was sufficient to inhibit approximately 90% of fatty acid oxidation (FAO), while higher concentrations (e.g., 200 μM) produced additional effects not related to FAO.[4][5] Therefore, caution is strongly advised when using Etomoxir at concentrations above 5 μM, as the observed cellular responses may not be solely attributable to CPT1 inhibition.[1][3][6]
Q2: I'm observing a significant decrease in mitochondrial oxygen consumption rate (OCR) even when providing substrates that bypass CPT1. What is the likely cause?
A: This is a classic indicator of an off-target effect. High concentrations of Etomoxir (>10 μM) have been shown to directly inhibit components of the electron transport chain (ETC) and oxidative phosphorylation machinery.[1][7] The two primary off-target sites are:
-
Complex I of the ETC : Etomoxir at high concentrations (e.g., 200 μM) directly inhibits Complex I, reducing respiration supported by NADH-linked substrates like pyruvate (B1213749) or glutamate.[4][8][9]
-
Adenine Nucleotide Translocase (ANT) : Etomoxir can inhibit ANT, which is responsible for exchanging ADP and ATP across the inner mitochondrial membrane.[7][10] This inhibition slows down ATP synthesis and, consequently, oxygen consumption.[7]
These effects are independent of CPT1 and can confound interpretation of metabolic studies.[7][10]
Q3: My cells are showing signs of severe oxidative stress, such as high ROS levels and decreased viability, after Etomoxir treatment. Is this a known effect?
A: Yes, this is a well-documented off-target effect. At concentrations above 5 μM, Etomoxir can induce the acute production of Reactive Oxygen Species (ROS), leading to severe oxidative stress.[1][3] This effect has been observed in proliferating T cells, where 50 μM Etomoxir treatment for just 4 hours led to a marked increase in ROS, even exceeding the levels induced by hydrogen peroxide.[1] This oxidative stress is also associated with a significant depletion of the cell's primary antioxidant, reduced glutathione (B108866) (GSH).[1][3][11] This ROS production is believed to be a consequence of mitochondrial dysfunction, potentially stemming from the inhibition of Complex I.[1]
Q4: How can I validate that my experimental observations are due to specific CPT1 inhibition and not these off-target effects?
A: To ensure the specificity of your results, a multi-pronged approach is recommended:
-
Dose-Response Analysis : Use the lowest possible concentration of Etomoxir that achieves significant inhibition of FAO in your system. Studies show that concentrations in the low micromolar (< 5 μM) or even nanomolar range can be sufficient to inhibit CPT1.[2][12][13]
-
Genetic Controls : The gold standard for validation is to compare your results from pharmacological inhibition with a genetic model, such as cells with shRNA-mediated knockdown or CRISPR-Cas9 knockout of CPT1A.[1][3][8] If the phenotype observed with high-dose Etomoxir is not replicated in the CPT1a-deficient cells, it is likely an off-target effect.[10]
-
Use of Alternative Inhibitors : Consider using other CPT1 inhibitors that may have different off-target profiles to see if the biological effect is consistent.
-
Measure Off-Target Markers : Directly assess known off-target pathways. For example, measure ROS production or assess Complex I-dependent respiration using substrates like pyruvate/malate in permeabilized cells.[4][12]
Summary of Quantitative Data
Table 1: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Effect | Key Off-Target Effects Observed | Cell Types | References |
|---|---|---|---|---|
| < 5 μM | On-Target: CPT1 Inhibition | Minimal off-target effects reported. | Various | [2][12] |
| > 5 μM | CPT1 Inhibition | Induction of ROS & Oxidative Stress : CPT1a-independent inhibition of oxidative metabolism. | T Cells | [1][3] |
| > 10 μM | CPT1 Inhibition | Inhibition of ANT & Complex I : CPT1a-independent reduction in mitochondrial respiration. | T Cells, Macrophages | [1][7][10] |
| 40 - 200 μM | CPT1 Inhibition | Significant Inhibition of Complex I & ANT : Impaired mitochondrial respiration, reduced cell proliferation, depletion of CoA pools. | Cancer Cells, T Cells, Macrophages |[4][10][12] |
Table 2: Summary of Key Off-Target Mechanisms
| Off-Target Mechanism | Experimental Observation | Concentration Range | References |
|---|---|---|---|
| Inhibition of ETC Complex I | Decreased basal and maximal respiration; reduced oxygen consumption with NADH-linked substrates (pyruvate, glutamate). | > 10 μM, commonly cited at 200 μM | [1][4][8][9] |
| Inhibition of Adenine Nucleotide Translocase (ANT) | Disproportionate inhibition of ADP-stimulated respiration compared to uncoupled respiration. | > 10 μM | [7][10] |
| Induction of Reactive Oxygen Species (ROS) | Increased DCF fluorescence via flow cytometry; evidence of severe oxidative stress. | > 5 μM | [1][3] |
| Depletion of Reduced Glutathione (GSH) | Decreased intracellular levels of GSH measured by LC-MS. | 50 μM | [1][3] |
| Depletion of Coenzyme A (CoA) Pools | The prodrug Etomoxir is converted to Etomoxiryl-CoA, which can deplete the free CoA pool, affecting numerous metabolic reactions. | High concentrations | [7][10] |
| Mitochondrial Swelling | Altered mitochondrial morphology observed via electron microscopy, consistent with opening of the mitochondrial permeability transition pore (mPTP). | 50 μM |[1] |
Visual Diagrams
References
- 1. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 6. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 10. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic Efficacy of Etomoxir in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Etomoxir-Induced Oxidative Stress in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with etomoxir-induced oxidative stress in their cellular experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My cells are showing high levels of oxidative stress and cell death at etomoxir (B15894) concentrations intended to only inhibit fatty acid oxidation (FAO). What could be the cause?
A: This is a common issue and is likely due to the off-target effects of etomoxir, particularly at higher concentrations. While etomoxir is a known inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for long-chain fatty acid β-oxidation, concentrations exceeding 5-10 μM can induce significant oxidative stress independent of CPT1a inhibition.[1][2]
Troubleshooting Steps:
-
Concentration Optimization: The most critical step is to determine the minimal concentration of etomoxir required to inhibit FAO in your specific cell line without causing significant off-target effects. A dose-response curve measuring both FAO inhibition and a marker of oxidative stress is highly recommended. For instance, in BT549 cells, 10 μM etomoxir was sufficient to inhibit over 80% of FAO with minimal impact on cell proliferation, whereas 200 μM significantly reduced proliferation due to off-target effects.[3][4][5]
-
Off-Target Effect Confirmation: High concentrations of etomoxir (e.g., 200 μM) have been shown to directly inhibit Complex I of the electron transport chain.[3][4][6] This inhibition is a major contributor to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[7] You can assess Complex I activity in your system to confirm this off-target effect.
-
Alternative CPT1 Inhibitors: Consider using alternative, more specific CPT1 inhibitors if available, or genetic approaches like siRNA or shRNA to knockdown CPT1a. This will help differentiate between effects caused by FAO inhibition and etomoxir's off-target effects.[1][2]
2. Q: I am observing a decrease in cellular ATP levels and NADPH/NADP+ ratio after etomoxir treatment. Is this solely due to the inhibition of fatty acid oxidation?
A: Not necessarily. While inhibiting FAO can reduce the production of ATP and NADPH, the observed depletion, especially if severe, is often linked to etomoxir-induced oxidative stress.[8][9]
Logical Relationship Diagram:
Caption: Etomoxir's dual effects on cellular metabolism and redox state.
Explanation: Increased ROS due to off-target mitochondrial effects can damage mitochondria, impairing their ability to produce ATP. Furthermore, the depletion of the antioxidant NADPH pool, which is crucial for combating oxidative stress, exacerbates the cellular damage, leading to a vicious cycle of oxidative stress and energy depletion.[8] Studies in human glioblastoma cells have shown that scavenging ROS can prevent ATP depletion even in the presence of etomoxir, highlighting the critical role of oxidative stress in this process.[8]
3. Q: How can I accurately measure etomoxir-induced oxidative stress in my cell cultures?
A: A multi-faceted approach is recommended to get a comprehensive picture of oxidative stress. Relying on a single assay may not be sufficient.
Recommended Assays:
-
Direct Measurement of Reactive Oxygen Species (ROS): Assays like the DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay can be used to directly measure intracellular ROS levels via flow cytometry or fluorescence microscopy.[7][10] An increase in fluorescence indicates higher ROS levels. The ROS-Glo™ H₂O₂ Assay is another option that specifically measures hydrogen peroxide levels.[11]
-
Assessment of Antioxidant Capacity:
-
Glutathione (B108866) (GSH/GSSG) Ratio: A decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a hallmark of oxidative stress.[11][12] Luminescence-based assays are available to quantify both forms of glutathione.
-
Total Antioxidant Capacity: Assays like the Trolox Equivalent Antioxidant Capacity (TEAC) or Oxygen Radical Absorbance Capacity (ORAC) can measure the overall antioxidant capacity of your cell lysates.[13]
-
-
Measurement of Oxidative Damage:
-
Lipid Peroxidation: The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.[13][14]
-
Protein Carbonylation: This can be measured spectrophotometrically and is an indicator of protein damage due to oxidative stress.[10]
-
DNA Damage: The presence of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a widely used marker for oxidative DNA damage and can be quantified using ELISA or chromatography.[13][14]
-
4. Q: My results with etomoxir are inconsistent across experiments. What are the potential sources of variability?
A: In addition to the concentration-dependent off-target effects, several other factors can contribute to variability.
Troubleshooting Checklist:
-
Etomoxir Stock Solution: Etomoxir is typically dissolved in water or a buffer.[6] Ensure your stock solution is properly prepared, stored, and that you are using a consistent final concentration in your experiments. Prepare fresh dilutions for each experiment if possible.
-
Cell Culture Conditions:
-
Cell Density: Ensure you are seeding cells at a consistent density for all experiments.
-
Media Composition: The presence of other metabolic substrates like glucose and glutamine can influence how cells respond to FAO inhibition.[6][7] Maintain consistent media formulations.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing.
-
-
Incubation Time: The duration of etomoxir treatment will significantly impact the observed effects. Short-term incubations may primarily show inhibition of FAO, while longer incubations are more likely to reveal off-target effects and subsequent oxidative stress and cell death.[15]
Quantitative Data Summary
Table 1: Effect of Etomoxir Concentration on FAO Inhibition and Cell Proliferation
| Cell Line | Etomoxir Concentration | FAO Inhibition (approx.) | Effect on Cell Proliferation | Reference |
| BT549 | 10 µM | >80% | No significant change | [3][5] |
| BT549 | 200 µM | ~90% | Significant reduction | [3][5] |
| HeLa | 100 µM | Nearly complete | No alteration | [6] |
| T cells | 50 µM | - | Moderate inhibition | [2][7] |
Table 2: Off-Target Effects of High-Concentration Etomoxir
| Effect | Etomoxir Concentration | Cell/System | Observation | Reference |
| Complex I Inhibition | 200 µM | BT549 cells, isolated mitochondria | Direct inhibition of Complex I of the electron transport chain | [3][4][6] |
| Increased ROS | 50 µM | T cells | Marked increase in DCF fluorescence | [7] |
| Decreased GSH/GSSG | 50 µM | T cells | Significant decrease in the ratio of reduced to oxidized glutathione | [7] |
| Mitochondrial Swelling | 50 µM | T cells | Morphological changes consistent with mitochondrial permeability transition pore opening | [7] |
Experimental Protocols
1. Measurement of Intracellular ROS using DCFH-DA
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Methodology:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or culture dishes for flow cytometry) and allow them to adhere overnight.
-
Etomoxir Treatment: Treat cells with the desired concentrations of etomoxir for the specified duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Loading: Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 5-10 µM DCFH-DA in serum-free media for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement:
-
Fluorescence Microscopy/Plate Reader: Add PBS to the wells and immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~530 nm).
-
Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend them in PBS, and analyze the fluorescence in the appropriate channel (e.g., FITC).
-
Experimental Workflow Diagram:
Caption: Workflow for measuring intracellular ROS using DCFH-DA.
2. Assessment of Mitochondrial Respiration (Mitochondrial Stress Test)
Principle: A Seahorse XF Analyzer or similar instrument can be used to measure the oxygen consumption rate (OCR), providing insights into mitochondrial function. A mitochondrial stress test involves the sequential injection of mitochondrial inhibitors to assess key parameters of mitochondrial respiration.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Etomoxir Treatment: Treat cells with etomoxir for the desired time.
-
Assay Preparation: Wash the cells and replace the culture medium with XF assay medium. Incubate the plate at 37°C in a CO₂-free incubator for 1 hour prior to the assay.
-
Mitochondrial Stress Test: Load the sensor cartridge with the following inhibitors for sequential injection:
-
Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Acquisition and Analysis: Place the cell culture plate in the Seahorse XF Analyzer and run the assay. Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathway Diagram:
Caption: Sequential steps of a mitochondrial stress test.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. researchgate.net [researchgate.net]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 11. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.co.uk]
- 12. Molecular mechanisms of etomoxir-induced toxicity [repository.lib.ncsu.edu]
- 13. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. portlandpress.com [portlandpress.com]
optimizing (S)-(+)-Etomoxir concentration to avoid toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (S)-(+)-Etomoxir. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, with a focus on optimizing concentration to avoid toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a well-established irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1).[1] CPT-1 is a critical enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation, a key process in cellular energy production.[2] By inhibiting CPT-1, Etomoxir (B15894) effectively blocks this transport, leading to a reduction in fatty acid oxidation (FAO).
Q2: What are the known off-target effects and toxicities associated with Etomoxir?
At higher concentrations, typically above 10 µM, Etomoxir has been shown to exhibit significant off-target effects. One major off-target effect is the inhibition of Complex I of the electron transport chain, which can impair mitochondrial respiration independently of its action on CPT-1.[3][4][5] This can lead to a decrease in cellular proliferation.[3][6][5] Furthermore, high concentrations of Etomoxir can disrupt coenzyme A (CoA) homeostasis. In clinical trials for congestive heart failure, Etomoxir was associated with hepatotoxicity, leading to elevated liver transaminase levels.[7] In cell culture, high concentrations can induce oxidative stress.[8][9]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly cell-type dependent and should be determined empirically. However, based on published studies, a general guideline is as follows:
-
For specific CPT-1 inhibition: Concentrations in the low micromolar range (≤ 10 µM) are often sufficient to inhibit FAO without significant off-target effects.[3][6][5] Some studies suggest that maximal inhibition of FAO can be achieved at approximately 5 µM in certain cell lines.[10][11]
-
To avoid off-target effects and toxicity: It is strongly recommended to use the lowest effective concentration and to avoid concentrations exceeding 40 µM.[12] Many off-target effects become prominent at concentrations of 100-200 µM.[3][6][5][13]
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in an organic solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution. It is important to note that the sodium salt of Etomoxir is water-soluble.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent cell seeding, edge effects in multi-well plates, pipetting errors. | Ensure a homogeneous cell suspension before plating. Avoid using the outer wells of plates for treatment groups. Calibrate pipettes regularly and ensure proper pipetting technique. |
| Weak or no inhibition of Fatty Acid Oxidation (FAO) | Suboptimal Etomoxir concentration, insufficient incubation time, interference from media components. | Perform a dose-response experiment to determine the optimal concentration for your cell type. A pre-incubation time of at least 15 minutes is recommended before adding the fatty acid substrate.[12] High concentrations of serum or BSA in the culture medium can reduce the efficacy of Etomoxir.[12] |
| Observed cytotoxicity or unexpected cellular effects | Concentration is too high, leading to off-target effects. | Reduce the concentration of Etomoxir to the low micromolar range (1-10 µM). Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration for your specific cell line. |
| Inconsistent results between different batches of Etomoxir | Purity and stability of the compound. | Purchase from a reputable supplier and obtain a certificate of analysis. Store the compound and its stock solutions properly to prevent degradation. |
Quantitative Data
Table 1: Reported IC50/EC50 Values for this compound
| Target | Cell/Tissue Type | IC50/EC50 | Reference |
| CPT-1 | Rat hepatocytes | ~2 µM | [14] |
| CPT-1 | Rat liver, heart, and muscle mitochondria | 5 - 20 nM | [1] |
| CPT-1 | Murine heart mitochondria | 1.4 µM | [15] |
| Phospholipases A2 | N/A | < 2 nM (for Etomoxir-carnitine) | [15] |
Table 2: Recommended Concentration Ranges for FAO Inhibition vs. Potential for Off-Target Effects
| Effect | Concentration Range | Key Considerations |
| Specific FAO Inhibition | 0.5 - 10 µM | Optimal for targeting CPT-1 with minimal off-target effects.[3][6][5][10][11] |
| Potential for Off-Target Effects | > 10 µM | Increased risk of inhibiting Complex I and disrupting CoA homeostasis.[3][4][5] |
| Significant Cytotoxicity | ≥ 50 - 200 µM | Often associated with significant cell death and should be used with caution and appropriate controls.[9][13] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the concentration range of Etomoxir that effectively inhibits cell proliferation without causing acute cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in complete medium. A suggested concentration range to test is 0, 1, 5, 10, 25, 50, 100, and 200 µM. Remove the old medium from the wells and add 100 µL of the prepared Etomoxir dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Etomoxir).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the Etomoxir concentration to determine the IC50 value and the concentration range that does not cause significant cell death.
Visualizations
Caption: Fatty Acid Oxidation Pathway and the inhibitory action of this compound on CPT-1.
Caption: Experimental workflow for determining the optimal non-toxic concentration of this compound.
Caption: Logical troubleshooting guide for common issues in experiments with this compound.
References
- 1. Etomoxir - Wikipedia [en.wikipedia.org]
- 2. Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apoptotic Efficacy of Etomoxir in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. portlandpress.com [portlandpress.com]
- 14. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Etomoxir Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the CPT1 inhibitor, etomoxir (B15894).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No effect on cell viability or proliferation despite significant inhibition of fatty acid oxidation (FAO).
Question: I've treated my cells with etomoxir and confirmed a significant reduction in fatty acid oxidation, but I'm not seeing the expected decrease in cell viability or proliferation. Why is this happening?
Answer: This is a common observation and can be attributed to several factors:
-
Metabolic Plasticity: Many cell types, particularly cancer cells, exhibit high metabolic flexibility. When FAO is inhibited, cells can often compensate by upregulating alternative energy pathways, such as glycolysis or glutaminolysis, to meet their ATP and anabolic demands.[1]
-
Concentration-Dependent Effects: Low concentrations of etomoxir (e.g., 10 μM) can inhibit approximately 90% of FAO without affecting the proliferation of various cancer cell lines.[1][2][3] In contrast, higher concentrations (e.g., 200 μM) that do impact proliferation may be acting through off-target effects.[1][2][4]
-
Cell Type Specificity: The reliance on FAO for proliferation is highly cell-type dependent. Some cells may not depend on FAO for energy or anabolic support under standard culture conditions.[1][2] For instance, in BT549 and HeLa cells, even with no detectable FAO activity at 100 μM etomoxir, there was no change in proliferation.[1]
-
CPT1's FAO-Independent Roles: Carnitine palmitoyltransferase 1 (CPT1) may have functions independent of its catalytic role in FAO that are essential for proliferation.[1][4][5] Genetic knockdown of CPT1A has been shown to decrease proliferation, alter mitochondrial morphology, and impair mitochondrial coupling, effects not seen with etomoxir concentrations that only inhibit FAO.[1][2] This suggests CPT1 may be involved in transporting long-chain fatty acids for anabolic purposes beyond just oxidation.[1][4][5]
Troubleshooting Steps:
-
Confirm FAO Inhibition: Use a sensitive assay, such as monitoring the oxidation of 13C-labeled palmitate, to confirm the degree of FAO inhibition at your working concentration of etomoxir.[1][2][3]
-
Assess Other Metabolic Pathways: Measure glucose and glutamine uptake and their contribution to TCA cycle intermediates to determine if compensatory metabolic shifts have occurred.[1]
-
Perform a Dose-Response Curve: Test a wide range of etomoxir concentrations to distinguish between effects due to FAO inhibition and potential off-target effects.[1][2][3]
-
Use Genetic Models: Compare the effects of etomoxir with genetic knockdown or knockout of CPT1 to delineate between pharmacological effects and the biological role of the enzyme.[1][2]
-
Consider Alternative CPT1 Inhibitors: To validate findings, consider using other CPT1 inhibitors like ST1326.[6][7]
Issue 2: Unexpected effects on mitochondrial respiration and cellular metabolism at high concentrations.
Question: I'm using a high concentration of etomoxir (e.g., 200 μM) and observing a significant decrease in mitochondrial respiration and other metabolic changes that seem unrelated to direct FAO inhibition. What could be the cause?
Answer: High concentrations of etomoxir are known to have significant off-target effects, which can complicate data interpretation.
-
Inhibition of Complex I: A primary off-target effect of high-dose etomoxir (e.g., 200 μM) is the inhibition of Complex I of the electron transport chain.[1][4][5] This will lead to a general suppression of mitochondrial respiration, regardless of the fuel source.
-
Disruption of CoA Homeostasis: Etomoxir is a prodrug that is converted to etomoxiryl-CoA. At high concentrations, this conversion can deplete the cellular pool of free coenzyme A (CoA), impacting numerous metabolic pathways that rely on CoA.[8][9]
-
CPT1-Independent Effects: The metabolite of etomoxir, etomoxir-carnitine, can inhibit mitochondrial respiration in a CPT1-independent manner.[7][10][11]
Troubleshooting Steps:
-
Measure Oxygen Consumption with Various Substrates: To test for Complex I inhibition, measure the oxygen consumption rate (OCR) in isolated mitochondria provided with substrates that donate electrons to Complex I (e.g., pyruvate, glutamate/malate) versus substrates that donate to Complex II (e.g., succinate). Etomoxir should not affect respiration when the assay is performed in a buffer free of fatty acids, acyl-CoAs, and carnitine if its effects are specific to CPT1.[1]
-
Lower Etomoxir Concentration: Whenever possible, use the lowest effective concentration of etomoxir that inhibits FAO to avoid off-target effects. Studies show that 10 μM etomoxir does not have off-target effects on the electron transport chain.[1]
-
Validate with a Cleaner Inhibitor: If available, use a more specific CPT1 inhibitor to confirm that the observed phenotype is due to CPT1 inhibition and not an off-target effect of etomoxir.
Issue 3: Discrepancy between results from etomoxir treatment and CPT1 genetic knockdown.
Question: The phenotype I observe after treating my cells with etomoxir is different from what I see when I knock down CPT1 using siRNA/shRNA. Why the discrepancy?
Answer: This discrepancy often highlights the difference between acute pharmacological inhibition and the longer-term adaptive responses to genetic silencing, as well as the off-target effects of etomoxir and the FAO-independent roles of CPT1.
-
Off-Target vs. On-Target Effects: As discussed, high concentrations of etomoxir can have off-target effects (like Complex I inhibition) that would not be present in a CPT1 knockdown model.[1][4][5]
-
FAO-Independent Functions of CPT1: CPT1 may have structural or transport roles that are independent of its enzymatic activity and are crucial for mitochondrial health and cell proliferation.[1][4][5] Genetic knockdown removes the entire protein, affecting all its functions, whereas etomoxir only inhibits its catalytic activity. For example, CPT1A knockdown can lead to altered mitochondrial morphology and uncoupling, effects not observed with etomoxir treatment.[1][2]
-
Compensatory Mechanisms: Cells may have different long-term compensatory responses to the chronic absence of the CPT1 protein compared to the acute enzymatic inhibition by a drug.
Troubleshooting Steps:
-
Thoroughly Characterize Both Models: Perform comprehensive metabolic and phenotypic analyses on both the etomoxir-treated and CPT1 knockdown cells. This includes assessing proliferation, mitochondrial morphology and function, and profiling of key metabolic pathways.
-
Rescue Experiments: In the CPT1 knockdown background, attempt to rescue the phenotype by expressing a wild-type or catalytically dead version of CPT1. This can help to separate the catalytic and non-catalytic functions of the protein.[5]
-
Use Low-Dose Etomoxir in Knockdown Cells: Treat CPT1 knockdown cells with a low dose of etomoxir to see if there are any additive effects, which might point to etomoxir acting on other targets.
Data Presentation
Table 1: Effect of Etomoxir Concentration on Fatty Acid Oxidation and Cell Proliferation in BT549 Cells
| Etomoxir Concentration | Acylcarnitine Pool Size Reduction | Citrate (B86180) Labeling from 13C-Palmitate (FAO Activity) | Effect on Proliferation Rate |
| 10 µM | >80% reduction[1][2][3] | Significant decrease[1][2][3] | No significant change[1][2][3] |
| 100 µM | Further decrease | Further decrease | No significant change[1] |
| 200 µM | Further small decrease[1][2][3] | No FAO detected[1] | Statistically significant reduction[1][2][3] |
Table 2: Comparative Effects of Etomoxir and CPT1A Knockdown on Mitochondrial Respiration in BT549 Cells
| Condition | Basal Respiration | Maximal Respiratory Capacity | ATP Production | Proton Leak |
| 10 µM Etomoxir | No significant difference from control[1] | No significant difference from control[1] | Not significantly different | Not significantly different |
| 200 µM Etomoxir | ~65% decrease[1] | ~65% decrease[1] | Significantly decreased | Not significantly different |
| CPT1A Knockdown | Similar to control | Similar to control | ~60% decrease[1] | ~40% increase[1] |
Experimental Protocols
Protocol 1: Assessing Fatty Acid Oxidation using 13C-Palmitate Tracing
This method measures the incorporation of carbon from labeled palmitate into TCA cycle intermediates like citrate, providing a direct measure of FAO activity.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with vehicle control or different concentrations of etomoxir for a specified period (e.g., 48-72 hours).[1]
-
Labeling: Refresh the medium with new medium containing 100 µM uniformly 13C-labeled (U-13C) palmitate conjugated to BSA. Incubate for a set duration (e.g., 24 hours).[1]
-
Metabolite Extraction: Harvest the cells, quench metabolism, and perform a polar metabolite extraction (e.g., using methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the isotopologue distribution of citrate and other metabolites. The M+2 isotopologue of citrate is indicative of FAO activity.[2]
Protocol 2: Mitochondrial Stress Test using Extracellular Flux Analysis
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.
-
Cell Plating: Seed cells in a Seahorse XF microplate and allow them to form a monolayer.
-
Pre-treatment: Incubate cells with vehicle control or etomoxir (e.g., 10 µM or 200 µM) for a short period (e.g., 60 minutes) prior to the assay.[1] The assay medium should contain the substrates of interest, such as glucose, glutamine, and palmitate-BSA.[1]
-
Assay Protocol: Measure baseline OCR, then sequentially inject:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: A protonophore that uncouples the mitochondrial membrane, to measure maximal respiratory capacity.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Mechanism of Etomoxir Action on the Carnitine Shuttle.
Caption: Decision tree for troubleshooting unexpected etomoxir results.
Caption: A logical workflow for robust etomoxir experimentation.
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for etomoxir's CPT1-independent effects
Welcome to the technical support center for etomoxir (B15894). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of etomoxir, with a specific focus on controlling for its CPT1-independent effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of etomoxir?
Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT1).[1][2] It acts by preventing the transport of long-chain fatty acids into the mitochondria, which is a critical step for their subsequent β-oxidation to produce ATP.[1] The active inhibitor is formed intracellularly when etomoxir is converted to its coenzyme A (CoA) ester, etomoxiryl-CoA.[1]
Q2: What are the known CPT1-independent (off-target) effects of etomoxir?
At higher concentrations, etomoxir exhibits several off-target effects that can confound experimental results. These include:
-
Inhibition of Complex I of the electron transport chain: This effect has been observed at high concentrations, such as 200 μM, leading to impaired mitochondrial respiration.[3][4][5][6]
-
Disruption of Coenzyme A (CoA) homeostasis: High concentrations of etomoxir can deplete the intracellular pool of free CoA by forming etomoxiryl-CoA, which can interfere with other CoA-dependent reactions.[7][8]
-
PPARα agonism: Etomoxir has been identified as a direct agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which could influence gene expression related to lipid metabolism.[1][9]
-
Inhibition by etomoxir-carnitine: A metabolite of etomoxir, etomoxir-carnitine, can be formed via CPT1. This metabolite has been shown to inhibit calcium-independent phospholipase A2 (iPLA2) and mitochondrial respiration in a CPT1-independent manner.[10][11]
Q3: At what concentrations do the CPT1-independent effects of etomoxir typically occur?
The specificity of etomoxir is highly concentration-dependent.
-
CPT1-specific inhibition: Lower concentrations, typically in the range of 5-10 μM, are more specific for CPT1 inhibition and can reduce fatty acid oxidation (FAO) by approximately 90% without significantly affecting cell proliferation in some cell lines.[3][4][12][13]
-
Off-target effects: Higher concentrations, particularly those exceeding 10 μM and approaching 200 μM, are more likely to induce off-target effects such as complex I inhibition and disruption of CoA homeostasis.[3][4][7]
Q4: How can I confirm that the observed effects in my experiment are due to CPT1 inhibition and not off-target effects?
To ensure the observed phenotype is a direct result of CPT1 inhibition, a combination of the following control experiments is recommended:
-
Use the lowest effective concentration: Perform a dose-response curve to identify the minimal concentration of etomoxir required to inhibit FAO in your system.
-
Genetic controls: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout CPT1A, CPT1B, or CPT1C. A true CPT1-dependent phenotype should be recapitulated by genetic silencing and not be further enhanced by etomoxir treatment in the knockout/knockdown cells.[3][6]
-
Use alternative inhibitors: Employ other CPT1 inhibitors with different mechanisms of action, such as ST1326 or oxfenicine, to see if they produce the same biological effect.[10][14][15]
-
Rescue experiments: Attempt to rescue the etomoxir-induced phenotype by providing downstream metabolites of FAO, such as acetyl-CoA (which can be supplied by acetate (B1210297) or octanoic acid supplementation). However, be aware that this may not be sufficient if CPT1 has FAO-independent roles.[3][4]
Q5: Are there alternative CPT1 inhibitors with fewer off-target effects?
Yes, several other CPT1 inhibitors are available and can be used as alternatives or for orthogonal validation. These include:
-
ST1326: An aminocarnitine derivative that acts as a CPT1 inhibitor.[10][15]
-
Perhexiline: Considered a dual inhibitor of CPT1 and CPT2.[9][14]
-
Ranolazine and Trimetazidine: These are considered partial inhibitors of FAO.[9][14][15]
Troubleshooting Guides
Problem: I'm observing significant cell death or toxicity even at low concentrations of etomoxir.
-
Possible Cause: Some cell types may be exquisitely sensitive to the inhibition of FAO and cannot compensate through other metabolic pathways.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations and the stock solution concentration.
-
Reduce Treatment Duration: Shorten the exposure time to etomoxir to see if the toxicity is time-dependent.
-
Supplement Media: Ensure your culture media contains alternative energy sources like glucose and glutamine.
-
Assess Mitochondrial Health: Use assays like TMRE or MitoTracker to assess mitochondrial membrane potential and rule out general mitochondrial dysfunction.
-
Problem: Etomoxir is still showing an effect in my CPT1 knockout/knockdown cells.
-
Possible Cause: This is a strong indication that the observed effect is CPT1-independent at the concentration you are using.
-
Troubleshooting Steps:
-
Confirm Knockdown/Knockout Efficiency: Verify the degree of CPT1 depletion at the protein level via Western blot.
-
Lower Etomoxir Concentration: The residual effect may be due to off-target inhibition. Reduce the etomoxir concentration to the lowest effective dose determined in your wild-type cells.
-
Investigate Off-Target Pathways: Consider if the observed phenotype could be explained by complex I inhibition or CoA sequestration. You can assess complex I activity directly or measure total CoA levels.
-
Problem: My results with etomoxir are inconsistent with those from another FAO inhibitor.
-
Possible Cause: The inhibitors may have different potencies, specificities, or off-target effect profiles.
-
Troubleshooting Steps:
-
Perform Dose-Response Curves: Establish the EC50 for FAO inhibition for each inhibitor in your specific experimental system.
-
Consult the Literature: Research the known off-target effects of both inhibitors to understand if they could be contributing to the divergent results.
-
Use Genetic Controls: Rely on CPT1 knockdown/knockout as the "gold standard" to determine the true phenotype of CPT1 inhibition.
-
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of Etomoxir
| Concentration Range | Primary Effect | Associated Off-Target Effects | Reference |
| 5 - 10 µM | Specific CPT1 Inhibition (~90% FAO reduction) | Minimal off-target effects reported in some cell lines. | [3][7][12] |
| > 10 µM | CPT1 Inhibition | Increased likelihood of disrupting intracellular CoA homeostasis. | [7] |
| 100 - 200 µM | CPT1 Inhibition | Inhibition of respiratory complex I, significant disruption of CoA pools. | [3][4][8] |
Table 2: Comparison of Selected CPT1 Inhibitors
| Inhibitor | Mechanism | Known Off-Target Effects | Reference |
| Etomoxir | Irreversible CPT1 inhibitor | Complex I inhibition, CoA sequestration, PPARα agonism | [1][3][7] |
| ST1326 | CPT1 inhibitor (aminocarnitine derivative) | Generally considered more specific than etomoxir. | [10][15] |
| Oxfenicine | CPT1 inhibitor | Requires high concentrations for effective inhibition. | [14] |
| Perhexiline | Potential dual CPT1/CPT2 inhibitor | Multiple off-target effects reported. | [9][14] |
Experimental Protocols
Protocol 1: Determining the Optimal Etomoxir Concentration
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Dose-Response Treatment: Treat cells with a range of etomoxir concentrations (e.g., 0, 1, 5, 10, 50, 100, 200 μM) for a predetermined duration (e.g., 24 hours).
-
FAO Measurement: Measure the rate of fatty acid oxidation using a Seahorse XF Analyzer or by quantifying the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid (e.g., ¹⁴C-palmitate).
-
Viability Assessment: In a parallel plate, assess cell viability using an MTT, CellTiter-Glo, or similar assay to correlate FAO inhibition with cytotoxicity.
-
Data Analysis: Plot the percentage of FAO inhibition and cell viability against the etomoxir concentration. The optimal concentration is the lowest dose that achieves maximal FAO inhibition with minimal impact on viability.
Protocol 2: Validating CPT1-Dependency using siRNA
-
Transfection: Transfect cells with a validated CPT1A (or B/C) siRNA and a non-targeting control siRNA.
-
Incubation: Allow cells to incubate for 48-72 hours to ensure efficient protein knockdown.
-
Protein Level Verification: Harvest a subset of cells to confirm CPT1 knockdown via Western blotting.
-
Phenotypic Assay: Perform your primary experiment (e.g., proliferation assay, gene expression analysis) on both the control and CPT1-knockdown cells.
-
Etomoxir Treatment (Control): In parallel, treat both control and CPT1-knockdown cells with the optimal concentration of etomoxir determined in Protocol 1.
-
Data Analysis: Compare the phenotype of the CPT1-knockdown cells to the etomoxir-treated control cells. A CPT1-dependent effect should be observed in both conditions. The CPT1-knockdown cells should show little to no additional effect when treated with etomoxir.
Visualizations
Caption: Etomoxir's primary mechanism of action.
Caption: Experimental workflow to validate CPT1-specific effects.
Caption: Overview of Etomoxir's off-target pathways.
References
- 1. Etomoxir - Wikipedia [en.wikipedia.org]
- 2. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
Technical Support Center: Navigating the Challenges of Long-Term Etomoxir Use in Cell Culture
Welcome to the technical support center for etomoxir (B15894), a widely used inhibitor of carnitine palmitoyltransferase 1 (CPT1) and fatty acid oxidation (FAO). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term application of etomoxir in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of etomoxir?
Etomoxir is an irreversible inhibitor of CPT1, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3][4] By blocking CPT1, etomoxir effectively curtails fatty acid oxidation, compelling cells to rely on other metabolic pathways, such as glycolysis, for energy production.[4][5] It is important to note that etomoxir is a prodrug that is converted to its active form, etomoxiryl-CoA, within the cell.[6][7]
Q2: I'm not seeing the expected effect on cell proliferation at low concentrations of etomoxir. Why?
Research has shown that low concentrations of etomoxir (e.g., 10 μM) can inhibit fatty acid oxidation by approximately 90% without affecting the proliferation rate of various cancer cell lines.[8][9][10] A significant reduction in cell proliferation is often observed only at much higher concentrations (e.g., ≥ 200 μM).[8][10][11] This suggests that for many cell types, a near-complete inhibition of FAO is not sufficient to halt proliferation, and the anti-proliferative effects seen at high doses may be due to off-target effects.
Q3: What are the known off-target effects of etomoxir?
At concentrations commonly used in research (≥ 100-200 μM), etomoxir has several well-documented off-target effects that can confound experimental results:[8][9][12]
-
Inhibition of Complex I of the Electron Transport Chain: High concentrations of etomoxir can directly inhibit respiratory complex I, leading to impaired mitochondrial respiration and reduced ATP production.[7][8][9][10]
-
Disruption of Coenzyme A (CoA) Homeostasis: The conversion of etomoxir to its active form, etomoxiryl-CoA, can deplete the cellular pool of free Coenzyme A.[7][13] This can have widespread effects on cellular metabolism, as CoA is a crucial cofactor in numerous enzymatic reactions.
-
Inhibition of the Adenine Nucleotide Translocator (ANT): Etomoxir has been shown to inhibit the ANT, which is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane.[7][14]
Q4: Can long-term treatment with etomoxir induce cytotoxicity?
Yes, prolonged exposure to high concentrations of etomoxir can lead to cytotoxicity and cell death.[15] This is likely a consequence of both the on-target inhibition of FAO and its off-target effects on mitochondrial function and cellular metabolism. Some studies have also reported that etomoxir can induce oxidative stress, which may contribute to its cytotoxic effects.[16][17]
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term cell culture experiments with etomoxir.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental replicates. | Inconsistent cell seeding density, pipetting errors, or uneven drug distribution. | Ensure uniform cell seeding. Calibrate pipettes regularly and use consistent techniques. Gently mix the culture medium after adding etomoxir to ensure even distribution.[18] |
| Weak or inconsistent inhibitory effect of etomoxir. | Sub-optimal drug concentration or incubation time. Presence of high concentrations of serum or BSA, which can bind to etomoxir. | Titrate etomoxir to determine the optimal concentration for your cell line, staying below 40 µM if possible to minimize off-target effects.[18] Pre-incubate cells with etomoxir for at least 15 minutes before adding other substrates.[18] Consider reducing the serum concentration if experimentally feasible. |
| Unexpected changes in cellular metabolism unrelated to FAO. | Off-target effects of etomoxir at high concentrations. | Use the lowest effective concentration of etomoxir. Validate findings with a more specific CPT1 inhibitor (e.g., ST1326) or with genetic approaches like siRNA-mediated knockdown of CPT1.[3] |
| Significant cell death in long-term cultures. | Cytotoxicity due to high concentrations of etomoxir and/or its off-target effects. Induction of oxidative stress. | Reduce the concentration of etomoxir. Monitor cell viability regularly using methods like the MTT assay.[1][3] Assess markers of oxidative stress (e.g., ROS levels). |
Quantitative Data Summary
The following table summarizes the dose-dependent effects of etomoxir on various cellular parameters as reported in the literature.
| Parameter | Low Etomoxir Concentration (e.g., 10 μM) | High Etomoxir Concentration (e.g., 200 μM) | Reference Cell Line(s) |
| Fatty Acid Oxidation (FAO) | ~90% inhibition | >90% inhibition | BT549[8][10] |
| Cell Proliferation | Unaffected | Significantly reduced | BT549[8][10] |
| Mitochondrial Respiration | Minimally affected | Significantly impaired (65% decrease in basal and maximal respiration) | BT549[8] |
| Glycolysis | No significant change | Increased glucose consumption and lactate (B86563) excretion | BT549[8] |
| Nutrient Uptake | Decreased palmitate and oleate (B1233923) uptake | Increased palmitate and oleate uptake | BT549[8] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is used to determine the cytotoxic effects of long-term etomoxir treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of etomoxir concentrations and a vehicle control. Incubate for the desired long-term duration (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[3]
Protocol 2: Measurement of Fatty Acid Oxidation (FAO) using Radiolabeled Palmitate
This protocol directly assesses the inhibitory effect of etomoxir on FAO.
-
Cell Preparation: Culture cells to the desired confluency in a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with the desired concentrations of etomoxir or vehicle control for a specified period (e.g., 15-60 minutes).
-
Labeling: Add medium containing [1-¹⁴C]palmitate to the cells and incubate for a defined period (e.g., 3-24 hours).
-
CO₂ Trapping: Capture the ¹⁴CO₂ produced from the oxidation of [¹⁴C]palmitate using a trapping agent (e.g., a filter paper disc soaked in NaOH) placed in the well or a sealed flask.
-
Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter to determine the rate of FAO.[18][19]
Visualizations
Caption: Etomoxir's mechanism and off-target effects.
Caption: Troubleshooting workflow for etomoxir experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Etomoxir, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apoptotic Efficacy of Etomoxir in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Etomoxir Technical Support Center: Minimizing Electron Transport Chain Impact
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing etomoxir (B15894) in their experiments. The focus is to help mitigate the compound's off-target effects on the electron transport chain (ETC), ensuring more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of etomoxir?
Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix, a critical step for their subsequent beta-oxidation (FAO). By inhibiting CPT1, etomoxir effectively blocks long-chain fatty acid oxidation.[1][2][3]
Q2: What are the known off-target effects of etomoxir on the electron transport chain?
At high concentrations (typically ≥200 μM), etomoxir has been shown to have a significant off-target effect by directly inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][4][5][6] This inhibition is independent of its action on CPT1 and can confound experimental results by impairing mitochondrial respiration regardless of the substrate being utilized.[1]
Q3: At what concentration does etomoxir start to inhibit Complex I?
Studies have demonstrated that while low micromolar concentrations of etomoxir (e.g., 10 μM) are sufficient to inhibit over 80% of fatty acid oxidation, concentrations of 200 μM or higher lead to significant inhibition of Complex I.[1][6] The half-maximal inhibitory concentration (IC50) for CPT1 is in the nanomolar to low micromolar range, whereas the off-target effects on the ETC occur at much higher concentrations.[7]
Q4: Can etomoxir induce oxidative stress?
Yes, the inhibition of Complex I by high concentrations of etomoxir can lead to an increase in the production of reactive oxygen species (ROS).[8][9][10] This is a common consequence of impaired electron flow through the ETC. The accumulation of ROS can lead to cellular damage and introduce another variable into experimental systems.
Q5: Are there alternative FAO inhibitors with fewer off-target effects on the ETC?
Yes, several other FAO inhibitors are available. ST1326 is an aminocarnitine derivative that also inhibits CPT1 and is considered by some to be more specific than etomoxir.[2][11] Perhexiline and oxfenicine (B1677859) are other compounds that inhibit FAO, though they may have their own distinct off-target effects and different potencies.[12] It is crucial to characterize the specific effects of any inhibitor in your experimental system.
Troubleshooting Guides
This section provides practical guidance for identifying and mitigating the impact of etomoxir on the electron transport chain during your experiments.
Scenario 1: Unexpected Decrease in Basal Respiration in a Seahorse XF Assay
Problem: You are using a high concentration of etomoxir (e.g., 200 μM) in a Seahorse XF Mito Stress Test. You observe a significant decrease in basal oxygen consumption rate (OCR) even when cells are provided with non-fatty acid substrates like glucose and glutamine.
Possible Cause: This is a strong indication of off-target inhibition of the electron transport chain, most likely Complex I.[1][13] Since the inhibition is not dependent on fatty acid oxidation, the overall respiratory capacity of the mitochondria is compromised.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment with etomoxir, ranging from low nanomolar to high micromolar concentrations. This will help you identify the concentration at which FAO is maximally inhibited without significantly affecting basal respiration in the absence of exogenous fatty acids.[14]
-
Substrate-Specific Respiration Assay: Use permeabilized cells in a Seahorse XF assay to directly assess the activity of individual ETC complexes.
-
Provide pyruvate (B1213749) and malate (B86768) to measure Complex I-driven respiration. A decrease in OCR with etomoxir under these conditions points to Complex I inhibition.
-
Provide succinate (B1194679) (in the presence of rotenone (B1679576) to inhibit Complex I) to measure Complex II-driven respiration. If OCR is unaffected by etomoxir, it further supports specific inhibition of Complex I.[15]
-
-
Use a Known Complex I Inhibitor as a Positive Control: Compare the effects of high-concentration etomoxir to a known Complex I inhibitor, such as rotenone.[15][16] Similar OCR profiles would strongly suggest that etomoxir is acting on Complex I.
-
Consider Alternative Inhibitors: If your research question allows, switch to an alternative FAO inhibitor with a different mechanism of action or a better-characterized off-target profile, such as ST1326.[2][11]
Scenario 2: Increased Reactive Oxygen Species (ROS) Production
Problem: You observe increased levels of cellular ROS after treating your cells with a high concentration of etomoxir.
Possible Cause: The inhibition of Complex I by etomoxir can lead to the accumulation of electrons within the complex, which can then be transferred to molecular oxygen to generate superoxide (B77818) and other ROS.[8][9]
Troubleshooting Steps:
-
Confirm the Source of ROS: Use mitochondrial-specific ROS indicators (e.g., MitoSOX Red) to confirm that the mitochondria are the primary source of the increased ROS.
-
Co-treatment with an Antioxidant: To determine if the observed cellular phenotype is due to ROS production, co-treat the cells with a broad-spectrum antioxidant like N-acetylcysteine (NAC) or a mitochondrial-targeted antioxidant like MitoTEMPO. If the phenotype is rescued, it suggests a significant role for oxidative stress.
-
Lower Etomoxir Concentration: As with OCR measurements, perform a dose-response analysis to find the lowest effective concentration of etomoxir that inhibits FAO without causing a significant increase in ROS.
-
Measure Mitochondrial Membrane Potential: Assess the mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRM.[17][18] Complex I inhibition can lead to hyperpolarization of the mitochondrial membrane, which is associated with increased ROS production.
Data Presentation
Table 1: Concentration-Dependent Effects of Etomoxir
| Concentration Range | Primary Effect | Off-Target Effect on ETC | Associated Observations |
| Low (1-10 μM) | Inhibition of CPT1, leading to >80% reduction in fatty acid oxidation.[1][6] | Minimal to no direct inhibition of the electron transport chain.[15] | Cellular proliferation is generally unaffected in most cell lines.[1] |
| High (≥200 μM) | Near-complete inhibition of fatty acid oxidation.[1] | Significant inhibition of Complex I of the electron transport chain.[1][4] | Decreased basal and maximal respiration, increased ROS production, and potential confounding of experimental results.[1][8] |
Table 2: Comparison of FAO Inhibitors
| Inhibitor | Primary Target | Known Off-Target Effects on ETC |
| Etomoxir | CPT1 (irreversible)[1] | Complex I inhibition at high concentrations.[1][4] |
| ST1326 | CPT1 (reversible)[2][11] | Generally considered more specific with fewer reported off-target effects on the ETC. |
| Perhexiline | CPT1 and CPT2 | Can have broader cellular effects and may not be as specific for CPT enzymes.[12] |
| Oxfenicine | CPT1 | Less potent than etomoxir and may require higher concentrations for effective FAO inhibition.[12] |
Experimental Protocols
Protocol 1: Seahorse XF Assay to Deconvolute On- and Off-Target Effects of Etomoxir
Objective: To distinguish between the inhibition of fatty acid oxidation (on-target) and the inhibition of the electron transport chain (off-target) by etomoxir.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Cells of interest
-
Standard cell culture medium
-
Seahorse XF Base Medium
-
Substrates: Palmitate-BSA conjugate, Glucose, Glutamine, Pyruvate, Malate, Succinate
-
Inhibitors: Etomoxir (various concentrations), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
Permeabilizing agent (e.g., Saponin (B1150181) or Digitonin) for permeabilized cell assays
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Preparation (Day of Assay):
-
Wash cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare a utility plate with the desired concentrations of etomoxir and other inhibitors.
-
-
Part A: Intact Cell Respiration:
-
Run a standard Mito Stress Test in the presence of different concentrations of etomoxir (e.g., 1 μM, 10 μM, 100 μM, 200 μM).
-
Interpretation: A decrease in basal respiration in the absence of exogenous fatty acids at high etomoxir concentrations suggests an off-target effect on the ETC.
-
-
Part B: Permeabilized Cell Respiration (for direct assessment of ETC complexes):
-
Permeabilize cells by adding a low concentration of saponin or digitonin.
-
To assess Complex I-driven respiration: Inject pyruvate and malate, followed by ADP. Then inject the desired concentration of etomoxir. A subsequent drop in OCR indicates Complex I inhibition.
-
To assess Complex II-driven respiration: Inject rotenone to block Complex I. Then inject succinate, followed by ADP. Add etomoxir. No change in OCR would confirm that Complex II is not affected.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Compare the effects of different etomoxir concentrations on basal and maximal respiration under different substrate conditions.
Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1
Objective: To assess changes in mitochondrial membrane potential in response to etomoxir treatment.
Materials:
-
Cells of interest
-
JC-1 dye
-
FCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
-
Black-walled, clear-bottom microplates (for microscopy) or flow cytometry tubes
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate vessels.
-
Treat cells with different concentrations of etomoxir (e.g., 10 μM and 200 μM) and a vehicle control for the desired duration. Include a positive control group treated with FCCP (e.g., 10 μM) for 15-30 minutes before staining.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with assay buffer to remove excess dye.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells using appropriate filter sets for green (monomers, indicating low membrane potential) and red (J-aggregates, indicating high membrane potential) fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization. An increase may suggest hyperpolarization, which can be a consequence of Complex I inhibition.
-
Visualizations
Caption: Mechanism of Etomoxir action.
Caption: Troubleshooting workflow for etomoxir.
Caption: Etomoxir's off-target signaling.
References
- 1. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 101.200.202.226 [101.200.202.226]
- 3. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Species-Specific Differences in Etomoxir Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for designing and troubleshooting experiments involving the CPT1 inhibitor, etomoxir (B15894). A critical aspect of working with etomoxir is understanding its species-specific sensitivity and potential off-target effects. This guide offers quantitative data, detailed experimental protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your research.
Etomoxir Sensitivity: A Comparative Overview
Etomoxir's inhibitory effect on Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation (FAO), varies significantly across different species and tissues. This variability is a crucial consideration for translating findings from animal models to human applications. The following table summarizes the half-maximal inhibitory concentration (IC50) values of etomoxir in various biological systems.
| Species | Tissue/Cell Type | IC50 Value (µM) | Key Considerations |
| Human | Hepatocytes | ~ 0.1 | High sensitivity.[1] |
| Guinea Pig | Hepatocytes | ~ 1 | Intermediate sensitivity.[1] |
| Rat | Hepatocytes | ~ 10 | Lower sensitivity compared to human and guinea pig.[1] |
| Mouse | Murine Heart Mitochondria | 1.4 | Reflects sensitivity in a tissue with high FAO dependency. |
| Human | Leukemia Cells (OCI-AML3) | 64.1 | IC50 for reduction of viable cells. |
| Human | Leukemia Cells (MOLM13) | 54.6 | IC50 for reduction of viable cells.[2] |
| Human | Breast Cancer Cells (BT549) | >10, <200 | 10 µM inhibits FAO by ~90% without affecting proliferation; 200 µM significantly reduces proliferation, but this is associated with off-target effects.[3][4] |
| Human | T-cells | >5 | Concentrations above 5 µM can cause severe oxidative stress and off-target effects on oxidative metabolism. |
Note: The IC50 values can be influenced by experimental conditions, such as substrate concentrations and the presence of serum or BSA.
Signaling Pathways and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of etomoxir action and a general workflow for assessing its sensitivity.
Caption: Mechanism of Etomoxir Action on CPT1.
Caption: Experimental Workflow for Etomoxir Sensitivity Assessment.
Experimental Protocol: Determining Etomoxir IC50 in Adherent Cells
This protocol provides a framework for determining the IC50 of etomoxir using an oxygen consumption-based assay.
1. Reagent Preparation
-
Cell Culture Medium: Use the appropriate medium for your cell line, supplemented with serum and antibiotics.
-
FAO Assay Medium: Prepare a base medium such as Krebs-Henseleit Buffer (KHB) supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES, pH 7.4.[5]
-
Etomoxir Stock Solution: Prepare a high-concentration stock solution of R-etomoxir (the more active enantiomer) in a suitable solvent (e.g., DMSO or ethanol). Store at -20°C.
-
Fatty Acid Substrate: Prepare a stock solution of a long-chain fatty acid (e.g., palmitate or oleate) conjugated to BSA.
2. Cell Culture and Seeding
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells in a 96-well cell culture plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
3. Fatty Acid Oxidation Upregulation (Optional)
-
To enhance the FAO rate, you can pre-condition the cells by incubating them in a glucose-deprivation medium for 12-16 hours prior to the assay.[5]
4. Etomoxir Treatment and FAO Assay
-
Prepare serial dilutions of etomoxir in FAO Assay Medium. A typical concentration range to test would be from nanomolar to high micromolar, depending on the expected sensitivity of your cell type.
-
Wash the cells twice with pre-warmed FAO Assay Medium.[5]
-
Add the etomoxir dilutions to the respective wells. Include vehicle-only control wells.
-
Pre-incubate the cells with etomoxir for at least 15 minutes at 37°C in a non-CO2 incubator.[5]
-
Add the fatty acid substrate to all wells to initiate the FAO reaction.
-
Immediately measure the oxygen consumption rate (OCR) using a suitable instrument (e.g., Seahorse XF Analyzer).
5. Data Analysis
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the percentage inhibition of FAO for each etomoxir concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the etomoxir concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
Frequently Asked Questions (FAQs)
Q1: Why is there such a large variation in etomoxir sensitivity between species?
A1: The variation in etomoxir sensitivity is multifactorial and can be attributed to:
-
CPT1 Isoforms: There are three main isoforms of CPT1 (CPT1A, CPT1B, and CPT1C) with different tissue distributions and sensitivities to inhibitors.[6] For example, CPT1A is predominant in the liver, while CPT1B is the main isoform in muscle and heart.[6]
-
Metabolic Differences: The basal rate of fatty acid oxidation and the reliance on this pathway for energy can differ between species and cell types. For instance, rat hepatocytes have higher basal rates of beta-oxidation compared to human or guinea pig hepatocytes.[1]
-
Drug Metabolism: Species-specific differences in the conversion of etomoxir to its active form, etomoxir-CoA, can also influence its potency.
Q2: What are the known off-target effects of etomoxir?
A2: At concentrations higher than those required for CPT1 inhibition, etomoxir can have several off-target effects:
-
Inhibition of Complex I: At high concentrations (e.g., 200 µM), etomoxir has been shown to inhibit complex I of the electron transport chain, which can confound results from mitochondrial respiration assays.[3][7]
-
Oxidative Stress: In some cell types, like T-cells, etomoxir concentrations above 5 µM can induce severe oxidative stress.[6]
-
Inhibition of Fatty Acid and Cholesterol Synthesis: Both the R- and S-enantiomers of etomoxir can inhibit fatty acid and cholesterol synthesis.[8]
Q3: Does etomoxir inhibit all CPT1 isoforms equally?
A3: Etomoxir is generally considered a non-isoform-selective CPT1 inhibitor.[6] However, the different kinetic properties and expression levels of the CPT1 isoforms in various tissues can contribute to the observed differences in etomoxir's effects.
Q4: Can I use the S-enantiomer of etomoxir in my experiments?
A4: The R-enantiomer of etomoxir is the active form that inhibits fatty acid oxidation.[9] The S-enantiomer has no significant effect on beta-oxidation but can inhibit fatty acid and cholesterol synthesis.[1][8] Therefore, for studying FAO, it is crucial to use the R-enantiomer.
Troubleshooting Guide
Issue 1: Weak or inconsistent inhibitory effect of etomoxir.
-
Potential Cause: Sub-optimal etomoxir concentration or incubation time.
-
Solution: Titrate the etomoxir concentration over a wider range. Ensure a pre-incubation time of at least 15 minutes before adding the fatty acid substrate.[5]
-
-
Potential Cause: Presence of high concentrations of serum or BSA.
-
Solution: The efficacy of etomoxir can be reduced in the presence of high protein concentrations.[5] Consider reducing the serum or BSA concentration in your assay medium or increasing the etomoxir concentration accordingly.
-
-
Potential Cause: Cells are utilizing alternative energy sources.
Issue 2: High variability between replicate wells.
-
Potential Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing.[5]
-
-
Potential Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to create a humidity barrier.[5]
-
-
Potential Cause: Inconsistent washing steps.
-
Solution: Perform washing steps carefully to avoid dislodging cells. Use a multichannel pipette to add and remove media gently and consistently across all wells.[5]
-
Issue 3: Low fatty acid oxidation rate (low OCR response).
-
Potential Cause: Low mitochondrial capacity.
-
Solution: Titrate the concentration of an uncoupler like FCCP to determine the optimal concentration that elicits maximal respiration.[5]
-
-
Potential Cause: Insufficient cell number.
-
Solution: Increase the cell seeding density, ensuring it does not lead to over-confluence, which can negatively impact cell health.[5]
-
-
Potential Cause: Low intrinsic FAO rate in the chosen cell type.
-
Solution: Consider pre-conditioning the cells by overnight incubation in a glucose-deprived medium to upregulate their capacity to oxidize fatty acids.[5]
-
References
- 1. Differences between human, rat and guinea pig hepatocyte cultures. A comparative study of their rates of beta-oxidation and esterification of palmitate and their sensitivity to R-etomoxir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 8. Stereospecificity of the inhibition by etomoxir of fatty acid and cholesterol synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Etomoxir-Induced Cell Death
Welcome to the technical support center for researchers utilizing Etomoxir (B15894). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate Etomoxir-induced cell death in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Etomoxir-induced cell death?
A1: Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] By blocking this pathway, Etomoxir leads to a depletion of cellular energy (ATP) and essential reducing equivalents (NADPH), which can trigger apoptosis.[2][3]
Q2: Are there off-target effects of Etomoxir that contribute to cell death?
A2: Yes, particularly at higher concentrations (typically ≥ 100-200 µM), Etomoxir exhibits significant off-target effects. These include the inhibition of Complex I of the electron transport chain, which further impairs mitochondrial respiration and ATP production.[4][5] High concentrations of Etomoxir can also induce severe oxidative stress by increasing reactive oxygen species (ROS) and depleting intracellular free Coenzyme A (CoA).[6][7]
Q3: My cells are dying even at low concentrations of Etomoxir. What could be the reason?
A3: Even at concentrations that effectively inhibit CPT-1 (e.g., 10 µM), some cell types that are highly dependent on fatty acid oxidation (FAO) for survival may undergo cell death due to energy crisis.[8] Additionally, prolonged exposure can lead to the accumulation of toxic lipid intermediates.
Q4: How can I distinguish between on-target and off-target effects of Etomoxir in my experiments?
A4: A key strategy is to use a dose-response curve. On-target CPT-1 inhibition typically occurs at low micromolar concentrations (e.g., <10 µM), while off-target effects like Complex I inhibition are more prominent at higher concentrations (e.g., >100 µM).[8] Additionally, rescue experiments can be informative. For example, if the toxic effects are rescued by supplementing with medium-chain fatty acids (which bypass CPT-1) but not by substrates for Complex I, the toxicity is more likely on-target.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After Etomoxir Treatment
This is a common issue arising from both on-target and off-target effects of Etomoxir. The following strategies can help mitigate this problem.
Mitigation Strategies & Quantitative Outcomes
| Strategy | Recommended Concentration/Conditions | Expected Outcome | Reference(s) |
| Dose Optimization | Use the lowest effective concentration (e.g., 5-10 µM) to inhibit FAO without significant off-target effects. | Reduced cell death while maintaining CPT-1 inhibition. Proliferation of BT549 cells was unaffected at 10 µM Etomoxir but significantly reduced at 200 µM. | [8][9] |
| Coenzyme A (CoA) Supplementation | 500 µM CoA | Rescues inhibition of M(IL-4) macrophage polarization induced by 200 µM Etomoxir. | [10] |
| Antioxidant Treatment (Tiron) | 10 mM Tiron | Prevents Etomoxir-induced ATP depletion in human glioblastoma cells. | [6] |
| Alternative Energy Source (Octanoate) | Not always effective; failed to rescue proliferation in CPT1A knockdown cells. | May rescue cells dependent on FAO by providing a CPT-1 independent fuel source. | [11] |
| Alternative Energy Source (Glucose) | 11 mM Glucose | Increased glucose oxidation and improved functional recovery in ischemic hearts treated with 10⁻⁶ M Etomoxir. | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To quantify changes in cell viability following Etomoxir treatment and/or mitigation strategies.
Methodology:
-
Seed 3,000 cells per well in a 96-well plate and culture for 24 hours.
-
Treat cells with various concentrations of Etomoxir (e.g., 0, 25, 50, 75, 100, 150, 200 µM) for 24, 48, or 72 hours.
-
For rescue experiments, co-incubate cells with Etomoxir and the mitigating agent (e.g., 500 µM CoA).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.[2]
Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To assess the impact of Etomoxir on mitochondrial function.
Methodology (based on Seahorse XF Cell Mito Stress Test):
-
Cell Plating: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C using Seahorse XF Calibrant.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Cell Preparation: Replace the growth medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone/antimycin A at the desired final concentrations. For Etomoxir treatment, it can be added to the assay medium or injected from a port. Agilent recommends 4 µM Etomoxir for inhibiting long-chain fatty acid oxidation.[12]
-
Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to start the assay.[12][13]
Protocol 3: Detection of Reactive Oxygen Species (ROS) using DCFH-DA
Objective: To measure intracellular ROS levels as an indicator of oxidative stress.
Methodology:
-
Culture cells to the desired confluency in a 96-well plate.
-
Treat cells with Etomoxir (e.g., 100 µM, 200 µM) for a specified time (e.g., 3 hours).
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[14]
Protocol 4: Apoptosis Detection using Annexin V/PI Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells.
Methodology:
-
Induce apoptosis by treating cells with Etomoxir for the desired time.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[3][15][16]
Protocol 5: Quantification of Intracellular Coenzyme A (CoA)
Objective: To measure the levels of free CoA in cell lysates.
Methodology (HPLC-based):
-
Sample Preparation: Harvest cultured cells and wash with ice-cold PBS.
-
Extraction: Lyse cells in cold water and treat with 0.25 M KOH to hydrolyze CoA thioesters. Incubate at 55°C for 1 hour.
-
Derivatization: Neutralize the sample with Trizma-HCl and add monobromobimane (B13751) (mBBr) to derivatize free CoA. Incubate for 2 hours at room temperature in the dark.
-
Reaction Quenching: Stop the reaction by adding acetic acid.
-
Analysis: Centrifuge to remove precipitate. Analyze the supernatant using HPLC with fluorescence detection (λex = 393 nm, λem = 470 nm).[1][17]
Signaling Pathways & Experimental Workflows
Caption: Etomoxir's multifaceted mechanism of inducing cell death.
Caption: Troubleshooting workflow for mitigating Etomoxir-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. | Semantic Scholar [semanticscholar.org]
- 3. content.protocols.io [content.protocols.io]
- 4. Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. agilent.com [agilent.com]
- 7. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Research Portal [researchdiscovery.drexel.edu]
- 16. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Coenzyme A in Cells and Tissues [jove.com]
Validation & Comparative
A Comparative Guide to CPT1 Inhibition: (S)-(+)-Etomoxir versus ST1326
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of Carnitine Palmitoyltransferase 1 (CPT1): (S)-(+)-Etomoxir and ST1326. CPT1 is the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO), a critical metabolic pathway implicated in numerous physiological and pathological processes, including metabolic diseases and cancer. Understanding the distinct characteristics of these inhibitors is crucial for the design and interpretation of preclinical studies and the development of novel therapeutic strategies targeting FAO.
Executive Summary
This compound is a well-established, irreversible inhibitor of CPT1 that has been widely used in research to probe the role of FAO. However, a growing body of evidence highlights significant off-target effects, particularly at higher concentrations, which can confound experimental results. In contrast, ST1326 is a reversible and more selective CPT1 inhibitor with a more favorable safety profile, having undergone phase 2 clinical trials for type 2 diabetes. This guide delves into the specifics of their mechanisms, potency, selectivity, and off-target effects, supported by experimental data and detailed protocols.
Mechanism of Action
Both this compound and ST1326 target CPT1, the enzyme responsible for the transport of long-chain fatty acids into the mitochondrial matrix for oxidation. However, their modes of inhibition differ significantly.
This compound acts as an irreversible inhibitor. It is a prodrug that is converted to etomoxiryl-CoA, which then covalently binds to the CPT1 enzyme, leading to its inactivation.[1]
ST1326 is a reversible, competitive inhibitor of CPT1.[2] Its mechanism allows for a more controlled and potentially safer modulation of FAO.
Comparative Performance Data
Table 1: CPT1 Inhibition Potency (IC50)
| Inhibitor | CPT1A IC50 | CPT1B IC50 | CPT1C IC50 | Species/Tissue/Cell Line | Reference |
| This compound | Varies (nM to low µM range) | Varies | Not widely reported | Varies (Human, Rat; Hepatocytes, T-cells) | [1] |
| ST1326 | Potent inhibitor (low µM range) | Selective for CPT1A | Not widely reported | Human leukemia cell lines | [3][4] |
Note: The IC50 for Etomoxir (B15894) is highly dependent on the tissue and species. For instance, there is a 100-fold increase in CPT1 sensitivity to Etomoxir when comparing human versus rat hepatocytes.[1]
Table 2: Cellular Effects and Off-Target Profile
| Feature | This compound | ST1326 | References |
| Primary Target | Carnitine Palmitoyltransferase 1 (CPT1) | Carnitine Palmitoyltransferase 1A (CPT1A) | [1][2] |
| Inhibition Type | Irreversible | Reversible | [1][2] |
| Selectivity | Non-selective for CPT1 isoforms | Selective for CPT1A over other isoforms | [1][3] |
| Known Off-Target Effects | - Inhibition of Complex I of the electron transport chain (at >100 µM) - Inhibition of adenine (B156593) nucleotide translocase (ANT) - Disruption of cellular Coenzyme A (CoA) homeostasis | - May also inhibit carnitine/acylcarnitine translocase (CACT) | [2][5][6][7] |
| Reported Cellular Consequences | - Inhibition of fatty acid oxidation - Induction of oxidative stress (at >5 µM) - Altered mitochondrial respiration independent of CPT1 inhibition | - Inhibition of fatty acid oxidation - Induction of apoptosis in cancer cells - Favorable safety profile in clinical trials | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of CPT1 Inhibition.
Figure 2: Experimental Workflow for Cellular FAO Assay.
Experimental Protocols
In Vitro CPT1 Enzymatic Assay
This protocol is adapted from commercially available CPT1A assay kits and published literature.[8] It measures the activity of CPT1 by detecting the release of Coenzyme A (CoA-SH) when carnitine and palmitoyl-CoA are converted to palmitoylcarnitine. The released CoA-SH reacts with DTNB (Ellman's reagent) to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Purified CPT1A, CPT1B, or CPT1C enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
L-Carnitine solution
-
Palmitoyl-CoA solution
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
This compound and ST1326 stock solutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, L-Carnitine, and DTNB.
-
Add the test inhibitors (this compound or ST1326) at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the purified CPT1 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding Palmitoyl-CoA to each well.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Fatty Acid Oxidation (FAO) Assay
This protocol is based on the measurement of the oxidation of radiolabeled fatty acids in cultured cells.[9][10]
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Radiolabeled long-chain fatty acid (e.g., [1-14C]palmitic acid or [9,10(n)-3H]palmitic acid) complexed to BSA
-
This compound and ST1326 stock solutions
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere and grow to the desired confluency.
-
Prepare the assay medium containing the radiolabeled fatty acid-BSA complex.
-
Wash the cells with a serum-free medium and then add the assay medium containing the radiolabeled fatty acid.
-
Add the test inhibitors (this compound or ST1326) at various concentrations to the respective wells. Include a vehicle control.
-
Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
To measure the production of radiolabeled CO2 (a final product of complete FAO), a trapping method can be employed. This typically involves placing a filter paper soaked in a CO2 trapping agent (e.g., NaOH) in the well or in a sealed chamber.
-
To measure the production of acid-soluble metabolites (intermediates of FAO), stop the reaction by adding an acid (e.g., perchloric acid).
-
Collect the trapping agent or the acid-soluble fraction and transfer to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the amount of protein in each well to determine the rate of fatty acid oxidation.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.
Discussion and Conclusion
The choice between this compound and ST1326 for CPT1 inhibition studies depends critically on the experimental goals and the desired level of specificity.
This compound remains a useful tool for inducing a potent and irreversible blockade of CPT1. However, researchers must be acutely aware of its significant off-target effects, particularly at concentrations exceeding the low micromolar range.[5][6][7] These off-target activities, including the inhibition of mitochondrial respiration at Complex I, can lead to misinterpretation of experimental outcomes, attributing effects to CPT1 inhibition that are, in fact, due to these other interactions. It is imperative to use the lowest effective concentration of Etomoxir and to include appropriate controls to dissect on-target from off-target effects.
ST1326 emerges as a more refined tool for investigating the role of CPT1A. Its reversible nature and higher selectivity for the CPT1A isoform make it a preferable choice for studies where precise and targeted inhibition is required. The more favorable safety profile of ST1326, as suggested by clinical trial data, also makes it a more promising candidate for therapeutic development.[2] While it may also inhibit CACT, its overall off-target profile appears to be cleaner than that of Etomoxir.
References
- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the leukemia cell metabolism by the CPT1a inhibition: functional preclinical effects in leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Etomoxir vs. Genetic Knockdown of CPT1A: A Comparative Guide to Inhibiting Fatty Acid Oxidation
For researchers in cellular metabolism and drug development, understanding the nuances of inhibiting fatty acid oxidation (FAO) is critical. Carnitine palmitoyltransferase 1A (CPT1A) is the rate-limiting enzyme in this pathway, making it a prime target for investigation. This guide provides an objective comparison between two common methods used to inhibit CPT1A function: the pharmacological inhibitor etomoxir (B15894) and genetic knockdown techniques.
Mechanism of Action and Specificity
Etomoxir is an irreversible inhibitor of CPT1.[1] Its inhibitory action is dependent on its conversion to etomoxir-CoA, which then covalently binds to the enzyme.[2] While effective, a growing body of evidence highlights significant off-target effects, particularly at concentrations commonly used in research.[3]
Genetic knockdown of CPT1A, typically achieved using short hairpin RNA (shRNA) or small interfering RNA (siRNA), reduces the cellular pool of CPT1A protein. This approach offers higher specificity to the intended target compared to pharmacological inhibition.
Comparative Data on Efficacy and Cellular Effects
The choice between etomoxir and genetic knockdown can lead to markedly different experimental outcomes, particularly concerning cell proliferation and mitochondrial health.
| Parameter | Etomoxir | Genetic Knockdown of CPT1A | Key Findings |
| Inhibition of FAO | ~90% reduction at 10 µM in BT549 cells.[4][5] Further small decreases at 200 µM.[6] | >90% reduction of FAO activity in BT549 cells.[7][8] | Both methods effectively inhibit FAO, though genetic knockdown can achieve a more complete inhibition. |
| Effect on Cancer Cell Proliferation | No effect on proliferation at low concentrations (10 µM) that inhibit FAO by ~90%.[4][5] Significant reduction in proliferation at high concentrations (200 µM).[5][6] | Nearly 2-fold decrease in the proliferation rate of BT549 cells.[4][9] This effect could not be rescued by acetate (B1210297) supplementation.[7][8] | Genetic knockdown of CPT1A significantly impairs cancer cell proliferation, an effect not seen with low-dose etomoxir, suggesting a role for CPT1A independent of its catalytic activity.[4][10] |
| Off-Target Effects | At high concentrations (>5 µM), etomoxir induces severe oxidative stress.[3][11] At 200 µM, it inhibits complex I of the electron transport chain.[4][5] It can also disrupt cellular Coenzyme A homeostasis.[12] | Highly specific to CPT1A, minimizing broad off-target effects. | Etomoxir exhibits significant, dose-dependent off-target effects that can confound experimental interpretation.[3][4] |
| Mitochondrial Function | No abnormal mitochondrial morphology observed.[4] At 200 µM, mitochondrial respiration is significantly impaired due to off-target effects.[4] | Altered mitochondrial morphology and impaired mitochondrial coupling.[4][9] Increased proton leak and decreased ATP production.[4] | CPT1A knockdown reveals a role for the protein in maintaining mitochondrial structure and function, independent of its role in FAO.[4][10] |
Signaling and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. portlandpress.com [portlandpress.com]
- 2. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - Knockdown of CPT1A inactivates most of fatty acid oxidation (FAO) and decreases cellular proliferation. - figshare - Figshare [figshare.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. researchgate.net [researchgate.net]
Confirming CPT1 Inhibition with (S)-(+)-Etomoxir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-(+)-Etomoxir with alternative Carnitine Palmitoyltransferase 1 (CPT1) inhibitors. It includes supporting experimental data, detailed protocols for confirming CPT1 inhibition, and visual representations of key pathways and workflows to aid in experimental design and data interpretation.
Introduction to CPT1 and the Role of this compound
Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, acting as the rate-limiting step for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation.[1] CPT1 exists in three isoforms with distinct tissue distributions: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[1] this compound is a widely used irreversible inhibitor of CPT1.[2] Its active form, etomoxiryl-CoA, covalently binds to the CPT1 enzyme, leading to its inactivation.[1][3]
Confirming CPT1 Inhibition: Experimental Approaches
Several methods can be employed to confirm the inhibition of CPT1 by this compound. The choice of assay depends on the specific research question and available instrumentation.
Seahorse XF Fatty Acid Oxidation Assay
The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, including fatty acid oxidation (FAO), by monitoring oxygen consumption rates (OCR).[4][5][6][7][8]
Experimental Protocol:
A detailed protocol for the Agilent Seahorse XF Palmitate Oxidation Stress Test is outlined below.[5][6][7]
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Incubate overnight in a standard CO₂ incubator.
Day 2: Assay Preparation and Execution
-
Hydrate the Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator for at least one hour.
-
Prepare Assay Medium: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine (final concentration 0.5 mM) and palmitate-BSA conjugate.
-
Cell Washing and Medium Exchange:
-
Remove the cell culture plate from the incubator.
-
Wash the cells twice with the prepared assay medium.
-
Replace the medium with fresh assay medium containing the palmitate-BSA substrate.
-
-
Incubate: Incubate the cell plate at 37°C in a non-CO₂ incubator for one hour.
-
Load the Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the compounds to be tested. A typical injection strategy includes:
-
Port A: this compound (or vehicle control)
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (a mitochondrial uncoupling agent)
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Run the Assay: Place the cell culture plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR before and after the injection of each compound.
Data Analysis:
A decrease in OCR following the injection of this compound indicates the inhibition of fatty acid oxidation. The subsequent injections of oligomycin, FCCP, and rotenone/antimycin A allow for the calculation of various parameters of mitochondrial function.
Radiometric Fatty Acid Oxidation Assay
This method provides a direct measurement of FAO by quantifying the conversion of a radiolabeled fatty acid substrate (e.g., ¹⁴C-Palmitate) into metabolic products.[4]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control in a serum-free medium for 1-2 hours.
-
-
Initiation of FAO Assay:
-
Remove the treatment medium.
-
Add the ¹⁴C-Palmitate Assay Medium to each well.
-
Seal the plate and incubate at 37°C for 3 hours.
-
-
Termination and Sample Collection:
-
Place the plate on ice and add cold perchloric acid to lyse the cells and precipitate macromolecules.
-
Transfer the cell lysates to microcentrifuge tubes and centrifuge.
-
-
Measurement:
-
Transfer a defined volume of the supernatant (containing the ¹⁴C-labeled acid-soluble metabolites) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
Calculate the rate of fatty acid oxidation as the amount of ¹⁴C-Palmitate converted to acid-soluble metabolites per unit of time per milligram of protein. A dose-dependent decrease in this rate in etomoxir-treated cells confirms CPT1 inhibition.
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of CPT1 Inhibition by Etomoxir.
Caption: Seahorse XF Assay Workflow for CPT1 Inhibition.
Comparison of CPT1 Inhibitors
While this compound is a potent CPT1 inhibitor, concerns about its specificity and potential off-target effects have led to the investigation of alternative compounds.[9][10][11][12][13] A comparison of key characteristics is presented below.
| Inhibitor | Target(s) | IC₅₀ Values | Mechanism of Action | Key Considerations |
| This compound | CPT1A, CPT1B | Nanomolar range (0.01 - 0.70 µM)[3] | Irreversible, covalent modification[1][3] | Off-target inhibition of respiratory Complex I at high concentrations (e.g., 200 µM).[9][13] More specific inhibition observed at lower concentrations (e.g., 10 µM).[9][13] |
| ST1326 (Teglicar) | CPT1A | 0.68 µM (liver isoform)[12] | Reversible, selective for CPT1A[12] | Potential for hepatotoxicity.[12] |
| Perhexiline (B1211775) | CPT1, CPT2 | 77 µM (rat heart CPT1), 148 µM (rat liver CPT1)[11] | Reversible | Reports of hepatotoxicity and neurotoxicity.[14][15][16][17][18] |
| Ranolazine | Partial FAO inhibitor, late sodium current | - | Multiple mechanisms, including inhibition of fatty acid uptake and mitochondrial electron transport.[10][13] | Not a direct CPT1 inhibitor.[10][13] |
Important Note on Etomoxir Concentration:
Several studies have highlighted the importance of using an appropriate concentration of this compound to avoid off-target effects. While higher concentrations (e.g., 200 µM) can inhibit respiratory complex I, lower concentrations (e.g., 10 µM) appear to be more specific for CPT1 inhibition.[9][13] It is crucial to perform dose-response experiments to determine the optimal concentration for the specific cell type and experimental conditions.
Conclusion
Confirming CPT1 inhibition by this compound requires careful experimental design and data interpretation. The Seahorse XF fatty acid oxidation assay and radiometric assays are robust methods for this purpose. While this compound is a potent tool, researchers must be mindful of its potential for off-target effects at high concentrations and consider alternative inhibitors like ST1326 and Perhexiline, weighing their respective advantages and disadvantages. This comparative guide provides the necessary information to make informed decisions for studying the role of CPT1 in various biological processes.
References
- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate | Agilent [agilent.com]
- 6. agilent.com [agilent.com]
- 7. hpst.cz [hpst.cz]
- 8. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 10. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 11. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 14. Perhexiline-induced lipidosis in the dark Agouti (DA) rat. An animal model of genetically determined neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A mechanism of perhexiline’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Perhexiline-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Neurological disorders and perhexiline maleate therapy. Clinical study of 10 cases. Neuropathological, pharmacocinetic and biochemical studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Muscle and nerve changes induced by perhexiline maleate in man and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Etomoxir and Perhexiline on Heart Metabolism
A Guide for Researchers and Drug Development Professionals
In the landscape of cardiac metabolic modulation, etomoxir (B15894) and perhexiline (B1211775) represent two pivotal pharmacological agents designed to shift the heart's energy substrate preference away from fatty acids towards more oxygen-efficient carbohydrates. This guide provides a detailed comparative analysis of their mechanisms, a summary of key experimental findings, and an overview of their clinical trajectories, offering valuable insights for researchers in cardiovascular medicine and drug development.
Mechanism of Action: Targeting Fatty Acid Oxidation
The primary therapeutic target for both etomoxir and perhexiline is the inhibition of fatty acid oxidation (FAO), a dominant energy pathway in the healthy heart that becomes less efficient under pathological conditions like heart failure. Both drugs interfere with the carnitine palmitoyltransferase (CPT) system, which is essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.
Etomoxir acts as a potent and irreversible inhibitor of CPT-1, the rate-limiting enzyme in this pathway.[1][2] It is a prodrug that is converted intracellularly to etomoxiryl-CoA, which then covalently binds to the enzyme.[2] Beyond CPT-1 inhibition, etomoxir has also been shown to act as a peroxisome proliferator-activated receptor-alpha (PPARα) agonist and to have an inhibitory effect on de novo fatty acid synthesis.
Perhexiline functions as an inhibitor of both CPT-1 and, to a lesser extent, CPT-2.[3] This dual inhibition provides a comprehensive blockade of the fatty acid transport mechanism. However, the role of CPT inhibition as the sole mechanism for perhexiline's therapeutic benefit is debated, with evidence suggesting it also has pleiotropic effects, including interactions with surface membrane ion channels and modulation of reactive oxygen species (ROS) generation.[4][5][6][7]
The fundamental consequence of CPT inhibition by both agents is a metabolic switch, forcing cardiomyocytes to increase their reliance on glucose and lactate (B86563) oxidation for ATP production. This is considered beneficial in the failing heart as ATP production from carbohydrates requires less oxygen per molecule of ATP synthesized compared to fatty acids.[8]
Data Presentation: Pharmacological and Clinical Comparison
The following tables summarize the quantitative data comparing the pharmacological profiles and clinical efficacy of etomoxir and perhexiline.
Table 1: Comparative Pharmacological Profile
| Feature | Etomoxir | Perhexiline |
| Primary Target(s) | Carnitine Palmitoyltransferase-1 (CPT-1)[2] | Carnitine Palmitoyltransferase-1 (CPT-1) & 2 (CPT-2)[3] |
| Inhibition Type | Irreversible[2] | Competitive (vs. Palmitoyl-CoA)[9] |
| Potency (IC₅₀) | ~5-20 nmol/L (rat mitochondria CPT-1)[2] | ~77 µmol/L (rat cardiac CPT-1); ~79 µmol/L (CPT-2)[9] |
| Secondary Effects | PPARα agonist[10] | Ion channel modulation, reduced ROS generation[5][6] |
| Prodrug | Yes (converted to etomoxiryl-CoA)[11] | No |
Table 2: Summary of Preclinical Data on Cardiac Metabolism (Isolated Rat Heart Models)
| Parameter | Etomoxir (10⁻⁶ M) | Perhexiline (2 µM) |
| Effect on Ischemia | Prevented palmitate-induced depression of function[12] | Attenuated increases in diastolic tension[9] |
| Glucose Oxidation | Increased in the presence of palmitate[12] | Not directly reported, but lactate release was inhibited[9] |
| High-Energy Phosphates | ATP and creatine-phosphate levels significantly higher after reperfusion[12] | Not reported |
| Oxygen Consumption | Decreased oxygen consumption per unit of work[12] | Not reported |
Table 3: Comparison of Key Clinical Trial Outcomes in Heart Failure (HF)
| Parameter | Etomoxir (80 mg/day) | Perhexiline |
| Study Population | 10 patients, NYHA II-III (Pilot Study)[13] | 56 patients, optimally medicated CHF (Randomized Controlled Trial)[3] |
| LVEF (%) | Increased from 21.5 ± 2.6 to 27.0 ± 2.3 (P<0.01)[13] | Increased from 24 ± 1 to 34 ± 2 (P<0.001)[3] |
| Peak V̇O₂max | Not reported | Increased from 16.1 ± 0.6 to 18.8 ± 1.1 mL·kg⁻¹·min⁻¹ (P<0.001)[3] |
| Cardiac Output (Exercise) | Increased from 9.72 ± 1.25 to 13.44 ± 1.50 L/min (P<0.01)[13] | Not reported |
| Cardiac Energetics | Not reported | Improved skeletal muscle energetics (³¹P MRS)[3] |
| Clinical Outcome | All 10 patients improved clinically[13] | Significant improvements in V̇O₂max, LVEF, and quality of life[3] |
Experimental Protocols
Isolated Working Heart Perfusion for Substrate Oxidation Measurement
This ex vivo technique allows for the simultaneous assessment of cardiac contractile function and metabolic flux under controlled conditions.[14]
Methodology:
-
Heart Excision: Rats are anesthetized, and hearts are rapidly excised and placed in ice-cold buffer.
-
Cannulation: The aorta is cannulated, and the heart is initially perfused in a retrograde (Langendorff) mode with a Krebs-Henseleit buffer to wash out blood.
-
Switch to Working Mode: The left atrial appendage is cannulated, and perfusion is switched to the "working heart" mode. The buffer enters the left atrium, passes to the left ventricle, and is ejected from the aorta against a set hydrostatic pressure (afterload).
-
Perfusion Buffer: The Krebs-Henseleit buffer is supplemented with energy substrates. To measure FAO and glucose oxidation simultaneously, radiolabeled substrates (e.g., ³H-labeled fatty acid and ¹⁴C-labeled glucose) are included.[14]
-
Metabolic Measurement:
-
Coronary effluent (perfusate that flows through the coronary arteries) is collected.
-
The production of ³H₂O from the oxidation of the ³H-fatty acid and ¹⁴CO₂ from the oxidation of ¹⁴C-glucose are quantified using a scintillation counter after appropriate separation steps.[14]
-
These values, along with the specific activity of the radiolabeled substrates, are used to calculate the rates of fatty acid and glucose oxidation.[14]
-
-
Functional Measurement: A pressure transducer connected to the aortic cannula measures heart rate and systolic/diastolic pressures, allowing for the calculation of cardiac work. Oxygen sensors in the inflow and outflow lines measure oxygen consumption.[15][16]
³¹P Magnetic Resonance Spectroscopy (³¹P-MRS) for Cardiac Energetics
³¹P-MRS is a non-invasive imaging technique that can quantify high-energy phosphate (B84403) compounds in the myocardium, providing a direct window into the energetic state of the heart.[17][18][19]
Methodology:
-
Patient/Subject Positioning: The subject is positioned within a high-field (e.g., 3T) MRI scanner. A specialized radiofrequency coil, capable of transmitting and receiving signals at the phosphorus frequency, is placed over the chest.[17]
-
Localization: A voxel (a specific 3D volume of interest) is carefully positioned within the interventricular septum of the heart using standard proton (¹H) MRI images for guidance. This ensures the signal originates primarily from myocardial tissue. Techniques like Image Selected In vivo Spectroscopy (ISIS) are used for precise localization.[17]
-
Signal Acquisition: A series of radiofrequency pulses are applied to excite the phosphorus nuclei within the voxel. The resulting signals (free induction decays) are collected over a period of time.
-
Spectral Analysis: The time-domain signal is Fourier transformed to produce a frequency-domain spectrum. This spectrum displays distinct peaks corresponding to different phosphorus-containing metabolites, primarily phosphocreatine (B42189) (PCr) and the three phosphate groups of adenosine (B11128) triphosphate (γ, α, and β-ATP).[19][20]
-
Quantification: The area under each peak is proportional to the concentration of the respective metabolite. The key metric derived is the PCr/ATP ratio, a sensitive index of myocardial energy reserve. A lower PCr/ATP ratio indicates an impaired energetic state, which is a hallmark of the failing heart.[17][19]
Clinical Development and Safety Profile
The clinical development paths for etomoxir and perhexiline have diverged significantly, primarily due to their safety profiles.
Etomoxir: An initial pilot study in 10 patients with chronic heart failure showed promising results, with improvements in clinical status and left ventricular ejection fraction.[13][21] However, a larger multicenter randomized controlled trial, the ERGO study, was terminated prematurely due to an unacceptable incidence of elevated liver transaminases, indicating hepatotoxicity.[22] The mechanism of this toxicity is thought to be related to the induction of oxidative stress.[11][23] Consequently, the clinical development of etomoxir for heart failure was halted.
Perhexiline: Perhexiline also carries a risk of hepatotoxicity and peripheral neuropathy.[3] However, these adverse effects were found to be strongly linked to high plasma concentrations of the drug, which occur in individuals with poor metabolism due to genetic variants of the cytochrome P450 2D6 (CYP2D6) enzyme.[24][25][26] This discovery led to the implementation of therapeutic drug monitoring, where doses are adjusted based on regular measurement of plasma perhexiline levels to maintain them within a safe and effective therapeutic window (typically 0.15–0.6 mg/L).[3] This strategy, often combined with pre-treatment CYP2D6 genotyping, has allowed for the continued and safe clinical use of perhexiline in some countries for refractory angina and its investigation for heart failure and hypertrophic cardiomyopathy.[27][28][29]
References
- 1. researchgate.net [researchgate.net]
- 2. Etomoxir - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Pleiotropic mechanisms of action of perhexiline in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms of etomoxir-induced toxicity [repository.lib.ncsu.edu]
- 12. Etomoxir, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First clinical trial with etomoxir in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty acid oxidation by isolated perfused working hearts of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. (31)P magnetic resonance spectroscopy to measure in vivo cardiac energetics in normal myocardium and hypertrophic cardiomyopathy: Experiences at 3T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of cardiac energetics by non-invasive 31P magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Human Cardiac 31P-MR Spectroscopy at 3 Tesla Cannot Detect Failing Myocardial Energy Homeostasis during Exercise [frontiersin.org]
- 21. | BioWorld [bioworld.com]
- 22. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of etomoxir in comparison with placebo in patients with moderate congestive heart failure: the ERGO (etomoxir for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Correlation of CYP2D6 genotype with perhexiline phenotypic metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The influence of CYP2D6 genotype on trough plasma perhexiline and cis-OH-perhexiline concentrations following a standard loading regimen in patients with myocardial ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Steady-state pharmacokinetics of the enantiomers of perhexiline in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolic modulation with perhexiline in chronic heart failure: a randomized, controlled trial of short-term use of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Randomized double-blind placebo-controlled trial of perhexiline in heart failure with preserved ejection fraction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
A Researcher's Guide to Validating the On-Target Effects of (S)-(+)-Etomoxir
For researchers in metabolic studies, (S)-(+)-Etomoxir has long been a tool of choice for inhibiting Carnitine Palmitoyltransferase 1a (CPT1a), the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO). However, a growing body of evidence highlights its potential for off-target effects, necessitating rigorous validation of its on-target activity. This guide provides a comparative framework for validating the effects of this compound, offering alternative CPT1 inhibitors and detailed experimental protocols to ensure the specificity of your findings.
Comparing CPT1a Inhibitors: A Quantitative Overview
A direct comparison of CPT1a inhibitors is crucial for selecting the appropriate tool and interpreting experimental results. The following table summarizes the key characteristics of this compound and its alternatives. It is important to note that IC50 values can vary depending on the experimental conditions and the specific isoform of CPT1 being tested.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 for CPT1a | Key Considerations |
| This compound | CPT1a, CPT1b, CPT1c | Irreversible covalent modification | ~123.9 nM | Potent, but exhibits significant off-target effects at higher concentrations (>5 µM), including inhibition of mitochondrial complex I and induction of oxidative stress.[1][2] |
| ST1326 (Teglicar) | CPT1a | Reversible, competitive | ~0.68 µM | Displays high selectivity for the liver isoform (CPT1a) over the muscle isoform (CPT1b).[3] |
| Perhexiline | CPT1, CPT2 | Non-covalent | ~148 µM (rat liver) | Also inhibits CPT2 and has other off-target effects.[4][5][6] |
| Ranolazine (B828) | Partial FAO inhibitor, late sodium channel | Indirectly affects FAO | Not a direct, potent CPT1a inhibitor | Primarily acts as a sodium channel blocker; its effects on FAO are considered partial and may not be solely mediated by CPT1 inhibition.[7][8][9][10] |
Experimental Protocols for On-Target Validation
To confirm that the observed effects of this compound are due to CPT1a inhibition, a combination of assays measuring enzyme activity, fatty acid oxidation rates, and mitochondrial respiration are recommended.
CPT1a Activity Assay
This assay directly measures the enzymatic activity of CPT1a in isolated mitochondria or cell lysates.
Principle: The assay quantifies the CPT1a-catalyzed transfer of a radiolabeled fatty acyl group from acyl-CoA to L-carnitine, forming a radiolabeled acylcarnitine.
Protocol:
-
Mitochondria/Lysate Preparation: Isolate mitochondria from cells or tissues of interest using differential centrifugation. Alternatively, prepare whole-cell lysates.
-
Reaction Mixture: Prepare a reaction buffer containing L-[³H]carnitine, palmitoyl-CoA, and the mitochondrial/lysate sample.
-
Incubation: Incubate the reaction mixture with and without this compound at various concentrations.
-
Separation: Separate the radiolabeled acylcarnitine product from the unreacted L-[³H]carnitine using an ion-exchange resin or by organic extraction.
-
Quantification: Measure the radioactivity of the acylcarnitine product using liquid scintillation counting.
-
Analysis: Calculate the CPT1a activity as the rate of acylcarnitine formation and determine the IC50 of this compound.
Fatty Acid Oxidation (FAO) Assay using Radiolabeled Palmitate
This method assesses the overall rate of fatty acid oxidation in intact cells.
Principle: Cells are incubated with radiolabeled palmitate (e.g., [³H]palmitate or [¹⁴C]palmitate). The rate of FAO is determined by measuring the production of radiolabeled water (from ³H) or acid-soluble metabolites (from ¹⁴C).[5][11][12]
Protocol:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Labeling: Add medium containing radiolabeled palmitate complexed to BSA.
-
Incubation: Incubate the cells for a defined period to allow for fatty acid uptake and oxidation.
-
Sample Collection:
-
For [³H]palmitate: Collect the culture medium and separate the ³H₂O from the unoxidized [³H]palmitate using an ion-exchange column.
-
For [¹⁴C]palmitate: Stop the reaction with perchloric acid and collect the acid-soluble fraction containing ¹⁴C-labeled metabolites.
-
-
Quantification: Measure the radioactivity in the collected fractions using a scintillation counter.
-
Analysis: Normalize the radioactivity to the total protein content in each well and compare the FAO rates between treated and untreated cells.
Seahorse XF Fatty Acid Oxidation Assay
This real-time assay measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acids.[13][14][15][16]
Principle: The Seahorse XF Analyzer measures changes in OCR in response to the addition of fatty acids and specific inhibitors. A decrease in OCR upon addition of a CPT1 inhibitor indicates the cell's reliance on FAO.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Substrate-Limited Medium: Prior to the assay, replace the growth medium with a substrate-limited medium (e.g., containing low glucose and glutamine) to encourage reliance on exogenous fatty acids.
-
Assay Medium: On the day of the assay, replace the medium with a specialized FAO assay medium containing L-carnitine and palmitate-BSA conjugate.
-
Inhibitor Injection: After measuring the basal OCR, inject this compound into the wells.
-
Mitochondrial Stress Test (Optional): Following etomoxir (B15894) injection, a mitochondrial stress test can be performed by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.
-
Data Analysis: The Seahorse software calculates OCR in real-time. The decrease in OCR after etomoxir injection reflects the rate of FAO.
Validating Off-Target Effects
Given the known off-target effects of this compound, it is critical to perform experiments to rule out their contribution to the observed phenotype.
Mitochondrial Complex I Activity Assay
Principle: This colorimetric assay measures the activity of Complex I (NADH:ubiquinone oxidoreductase) in isolated mitochondria by following the oxidation of NADH.[6][17][18][19][20]
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from control and etomoxir-treated cells.
-
Reaction Setup: In a microplate, add the isolated mitochondria to a reaction buffer containing NADH and an artificial electron acceptor.
-
Measurement: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH by Complex I.
-
Analysis: Compare the Complex I activity in mitochondria from etomoxir-treated cells to that of control cells. A significant decrease in activity in the etomoxir group would indicate an off-target effect.
Cellular Reactive Oxygen Species (ROS) Assay
Principle: This assay utilizes fluorescent probes that become fluorescent upon oxidation by ROS. An increase in fluorescence indicates elevated cellular ROS levels.[4][21][22][23]
Protocol:
-
Cell Treatment: Treat cells with a high concentration of this compound (e.g., >50 µM) and a vehicle control. Include a positive control for ROS induction (e.g., H₂O₂).
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., H₂DCFDA).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Analysis: An increase in fluorescence in the etomoxir-treated cells compared to the control suggests the induction of oxidative stress as an off-target effect.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams illustrate the key concepts.
Caption: CPT1a facilitates the entry of long-chain fatty acids into the mitochondria for beta-oxidation.
Caption: A logical workflow to validate the on-target and off-target effects of this compound.
Caption: A comparison of the target specificity of different CPT1a inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. mouselivercells.com [mouselivercells.com]
- 5. Complex I activity assay [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. hpst.cz [hpst.cz]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. antbioinc.com [antbioinc.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
- 21. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [en.bio-protocol.org]
- 22. assaygenie.com [assaygenie.com]
- 23. content.abcam.com [content.abcam.com]
studies comparing the efficacy of different CPT1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Carnitine palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, controlling the rate-limiting step of long-chain fatty acid transport into the mitochondria for β-oxidation.[1] Its isoforms, particularly CPT1A, are implicated in various pathological conditions, including metabolic diseases and cancer, making it a compelling therapeutic target.[1][2] This guide provides an objective comparison of the efficacy of four prominent CPT1 inhibitors: Etomoxir, Perhexiline, Oxfenicine, and ST1326 (Teglicar), supported by experimental data and detailed methodologies.
Comparative Efficacy of CPT1 Inhibitors
The following table summarizes the available quantitative data on the inhibitory efficacy of the selected CPT1 inhibitors. It is important to note that the IC50 values presented here are derived from various studies and experimental conditions, which may influence direct comparability.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Value | Cell/Tissue Type | Reference |
| Etomoxir | CPT1A, CPT1B | Irreversible | 1.4 µM | Murine heart mitochondria | [3] |
| 10-700 nM | Varies by tissue and species | [3] | |||
| Perhexiline | CPT1, CPT2 | Reversible | 77 µmol/L | Rat cardiac mitochondria | [4] |
| 148 µmol/L | Rat hepatic mitochondria | [4] | |||
| 3-22 µmol/L | Various cancer cell lines | [4] | |||
| Oxfenicine | CPT1 (isoform preference) | Pro-drug, active metabolite inhibits CPT1 | 11 µM (as 4-hydroxyphenylglyoxylate) | Rat heart mitochondria | |
| 510 µM (as 4-hydroxyphenylglyoxylate) | Rat liver mitochondria | ||||
| ST1326 (Teglicar) | CPT1A | Reversible, selective | 0.68 µM | Liver CPT1 | [5] |
| ~50 µM (for viability inhibition) | RPMI 8226 multiple myeloma cells | [6] |
Note: The IC50 values for Oxfenicine are for its active metabolite, 4-hydroxyphenylglyoxylate. Oxfenicine itself is a pro-drug.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of CPT1 inhibitors are provided below.
CPT1A Enzyme Activity Assay (Colorimetric)
This protocol is a common method for determining the enzymatic activity of CPT1A by measuring the release of Coenzyme A (CoA-SH), which then reacts with a colorimetric probe.
Principle: The assay measures the CPT1A-catalyzed transfer of a fatty acyl group from acyl-CoA to carnitine, which releases free CoA-SH. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Isolated mitochondria or cell lysates containing CPT1A
-
CPT1A inhibitor (e.g., Etomoxir, ST1326)
-
Palmitoyl-CoA (substrate)
-
L-Carnitine (substrate)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of substrates, inhibitor, and DTNB in appropriate solvents.
-
Reaction Mixture: In each well of a 96-well plate, add the assay buffer, DTNB, and the CPT1A-containing sample.
-
Inhibitor Addition: Add the desired concentrations of the CPT1 inhibitor or vehicle control to the respective wells. Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding L-carnitine and palmitoyl-CoA to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation in live cells.
Principle: The Seahorse XF Analyzer measures real-time changes in oxygen concentration in a transient micro-chamber. By providing cells with long-chain fatty acids (e.g., palmitate) as the primary fuel source and then injecting a CPT1 inhibitor, the specific contribution of FAO to the total OCR can be determined.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Cells of interest
-
Seahorse XF Base Medium
-
Palmitate-BSA conjugate (or other long-chain fatty acid)
-
L-Carnitine
-
CPT1 inhibitor (e.g., Etomoxir)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined density and allow them to adhere overnight.
-
Prepare Assay Medium: Supplement Seahorse XF Base Medium with L-carnitine and the fatty acid substrate (e.g., palmitate-BSA).
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Setup:
-
Replace the cell culture medium with the prepared assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Load the hydrated sensor cartridge with the CPT1 inhibitor and mitochondrial stress test compounds in the designated injection ports.
-
-
Run Assay:
-
Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will measure the basal OCR.
-
Inject the CPT1 inhibitor and measure the subsequent change in OCR. The decrease in OCR after inhibitor injection represents the rate of FAO.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.[7][8][9]
-
-
Data Analysis: The Seahorse XF software calculates OCR in real-time. The FAO rate is calculated as the difference in OCR before and after the injection of the CPT1 inhibitor.
Signaling Pathways and Experimental Workflows
CPT1 Regulation by AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis and plays a crucial role in controlling CPT1 activity.[10][11]
Caption: AMPK activation inhibits ACC, reducing Malonyl-CoA levels and thereby relieving the inhibition of CPT1, leading to increased fatty acid oxidation.
Experimental Workflow for Comparing CPT1 Inhibitor Efficacy
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different CPT1 inhibitors.
Caption: A generalized workflow for the comparative evaluation of CPT1 inhibitors using biochemical and cell-based assays.
Conclusion
The selection of a CPT1 inhibitor for research or therapeutic development depends on the specific requirements of the study, including the desired level of isoform selectivity, mechanism of action (reversible vs. irreversible), and the target tissue or cell type. Etomoxir serves as a potent, pan-CPT1 inhibitor, while ST1326 offers selectivity for CPT1A with a reversible mechanism. Perhexiline's broader spectrum, targeting both CPT1 and CPT2, may be advantageous in certain contexts but also carries the risk of off-target effects. Oxfenicine provides a degree of tissue specificity due to its metabolic activation. This guide provides a foundational comparison to aid researchers in making informed decisions for their investigations into the critical role of CPT1 in health and disease.
References
- 1. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 2. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teglicar (ST-1326) | CPT1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 11. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fatty Acid Oxidation Inhibition by Etomoxir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of etomoxir's performance in inhibiting fatty acid oxidation (FAO), supported by experimental data and detailed protocols utilizing radiolabeled fatty acids. We will explore its efficacy, off-target effects, and comparison with other FAO inhibitors.
Introduction to Etomoxir (B15894) and FAO Inhibition
Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands.[1] The rate-limiting step of this process is the transport of long-chain fatty acids into the mitochondria, a process mediated by carnitine palmitoyltransferase 1 (CPT1).[2][3] Etomoxir is a well-characterized, irreversible inhibitor of CPT1, effectively blocking the entry of fatty acids into the mitochondria for β-oxidation.[3][4] Its ability to shift cellular metabolism from fatty acid dependence to glucose utilization has made it a valuable tool in studying metabolic reprogramming in various diseases, including cancer and heart failure.[3][5][6]
Validating FAO Inhibition with Radiolabeled Fatty Acids
A common and robust method to validate the inhibition of FAO by etomoxir involves the use of radiolabeled fatty acids, such as [¹⁴C]-palmitate or [³H]-palmitate.[2][7] This technique allows for the direct measurement of the metabolic flux through the FAO pathway. The principle of the assay is to trace the conversion of the radiolabeled fatty acid into metabolic products.
The two primary radiolabeled products measured are:
-
Radiolabeled Carbon Dioxide (¹⁴CO₂): This measures the complete oxidation of the fatty acid through the Krebs cycle.
-
Radiolabeled Acid-Soluble Metabolites (ASMs): This provides a measure of both complete and incomplete β-oxidation, including acetyl-CoA and Krebs cycle intermediates.[8]
Experimental Protocols
Radiolabeled Fatty Acid Oxidation Assay in Cultured Cells
This protocol is adapted from established methods for measuring FAO rates in cultured cells.[2][8]
Materials:
-
Cultured cells of interest
-
Complete culture medium (e.g., DMEM)
-
[¹⁴C]-palmitate or [³H]-palmitate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Etomoxir and other FAO inhibitors
-
Perchloric acid (PCA)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and reach the desired confluency.
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
Prepare a stock solution of non-radiolabeled ("cold") palmitate conjugated to BSA. A 5:1 molar ratio of palmitate to BSA is common.[8]
-
Add the radiolabeled palmitate to the cold palmitate-BSA solution to achieve the desired specific activity.
-
-
Treatment with Inhibitors:
-
Pre-treat the cells with various concentrations of etomoxir or other FAO inhibitors for a specified period (e.g., 1 to 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Incubation with Radiolabeled Palmitate:
-
Remove the treatment medium and add fresh medium containing the radiolabeled palmitate-BSA conjugate.
-
Incubate the plate at 37°C for a defined period (e.g., 3 hours).[1] To capture the released ¹⁴CO₂, the plate can be sealed with parafilm, and a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH) can be placed in each well.
-
-
Termination of Reaction:
-
To stop the enzymatic reactions, place the plate on ice and add cold perchloric acid to each well to a final concentration of 0.5 M.[1] This will lyse the cells and precipitate macromolecules.
-
-
Separation and Quantification:
-
For ¹⁴CO₂: Remove the filter paper and place it in a scintillation vial.
-
For ASMs: Centrifuge the plate to pellet the precipitated macromolecules. Collect the supernatant, which contains the acid-soluble metabolites.
-
Add scintillation cocktail to the vials containing the filter paper or the ASM supernatant.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation as nanomoles of radiolabeled palmitate converted to product per unit of time per milligram of protein.
-
Normalize the results to the vehicle control to determine the percent inhibition.
-
Isotope Tracing with ¹³C-Labeled Fatty Acids
An alternative to radioisotopes is the use of stable isotopes, such as uniformly labeled [¹³C]-palmitate. This method allows for the tracing of carbon atoms from the fatty acid into downstream metabolites using mass spectrometry.
Procedure Overview:
-
Cells are incubated with [U-¹³C]-palmitate in the presence or absence of etomoxir.[9]
-
During FAO, the ¹³C-palmitate is broken down into ¹³C₂-acetyl-CoA.
-
This ¹³C₂-acetyl-CoA enters the TCA cycle and condenses with oxaloacetate to form ¹³C₂-citrate (the M+2 isotopologue).[9][10]
-
The abundance of M+2 citrate (B86180) is measured by mass spectrometry and serves as a direct readout of FAO activity. A significant decrease in M+2 citrate in etomoxir-treated cells validates FAO inhibition.[9][11]
Comparative Performance of Etomoxir
Efficacy and Optimal Concentration
Studies have shown that low micromolar concentrations of etomoxir are sufficient to achieve maximal inhibition of FAO in various cell lines. For instance, in MCF-7 and T47D breast cancer cells, etomoxir at 5 µM resulted in approximately 76% and 66% inhibition of FAO, respectively.[2] In BT549 breast cancer cells, 10 µM etomoxir was sufficient to inhibit about 90% of FAO.[9][10]
| Cell Line | Etomoxir Concentration for Max Inhibition | % FAO Inhibition | Reference |
| MCF-7 | ~5 µM | 76% | [2] |
| T47D | 5-12.5 µM | 66% | [2] |
| BT549 | 10 µM | ~90% | [9][10] |
Off-Target Effects
It is crucial to note that high concentrations of etomoxir (typically ≥ 200 µM) can exhibit off-target effects, primarily the inhibition of Complex I of the electron transport chain.[9][10][12] This can confound the interpretation of experimental results, as the observed cellular effects may not be solely due to FAO inhibition. Therefore, it is recommended to use the lowest effective concentration of etomoxir to ensure specificity for CPT1.
| Etomoxir Concentration | Primary Effect | Off-Target Effect | Reference |
| Low (≤ 10 µM) | CPT1 Inhibition (FAO blockage) | Minimal | [9][10] |
| High (≥ 200 µM) | CPT1 Inhibition | Inhibition of Complex I | [9][10][12] |
Comparison with Other FAO Inhibitors
Several other compounds have been investigated for their ability to inhibit FAO. A comparative study in MCF-7 and T47D cells revealed the following:[2]
| Compound | Target | Efficacy in Inhibiting FAO | Reference |
| Etomoxir | CPT1 | High | [2] |
| Oxfenicine | CPT1 | Partial (required high concentrations) | [2] |
| Ranolazine | Thought to inhibit β-oxidation | No significant inhibition | [2] |
| Trimetazidine (TMZ) | 3-ketoacyl-CoA thiolase | No significant inhibition | [2] |
These findings highlight the superior potency of etomoxir as a direct inhibitor of the FAO pathway at the level of CPT1 compared to other purported FAO inhibitors.
Visualizing the Experimental Workflow and Pathway
Caption: Workflow for validating FAO inhibition.
Caption: Etomoxir inhibits CPT1, blocking FAO.
Conclusion
Validating the inhibition of fatty acid oxidation by etomoxir using radiolabeled fatty acids is a reliable and quantitative approach. The experimental data consistently demonstrate that etomoxir is a potent inhibitor of CPT1, effectively blocking FAO at low micromolar concentrations. However, researchers must be cautious of its off-target effects at higher concentrations. When compared to other compounds, etomoxir stands out for its direct and potent inhibitory action on the key regulatory step of FAO. This guide provides the necessary protocols and comparative data to aid in the design and interpretation of studies utilizing etomoxir to probe the role of fatty acid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Inhibitors: Cross-Validation of Etomoxir's Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of etomoxir (B15894) with other key metabolic inhibitors—ranolazine (B828), perhexiline (B1211775), and trimetazidine (B612337). We delve into their mechanisms of action, comparative efficacy in inhibiting fatty acid oxidation (FAO), and the consequential shift toward glucose metabolism, supported by experimental data and detailed protocols.
This comparative analysis is crucial for the accurate interpretation of experimental results and the strategic development of new therapeutic agents targeting cellular metabolism. While etomoxir is a widely utilized inhibitor of fatty acid oxidation, a thorough cross-validation with other metabolic modulators reveals important distinctions in their primary targets, potency, and potential off-target effects.
Mechanism of Action and Target Specificity
The primary mechanism of these inhibitors is to shift cellular energy production from fatty acid oxidation to glucose oxidation, which is more oxygen-efficient. However, they achieve this through different molecular targets within the metabolic pathways.
| Inhibitor | Primary Target | Mechanism of Action |
| Etomoxir | Carnitine Palmitoyltransferase 1 (CPT1) | Irreversibly inhibits CPT1, preventing the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] |
| Ranolazine | Late Sodium Current (INa,late) | Primarily inhibits the late inward sodium current in cardiomyocytes. The resulting alteration in intracellular ion concentrations is believed to secondarily affect metabolic pathways, promoting a shift from fatty acid to glucose oxidation.[2][3] |
| Perhexiline | Carnitine Palmitoyltransferase 1 & 2 (CPT1 & CPT2) | Inhibits both CPT1 and, to a lesser extent, CPT2, thereby reducing the transport and oxidation of fatty acids in the mitochondria.[4][5] |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase (3-KAT) | Selectively inhibits the final enzyme in the β-oxidation spiral, leading to a decrease in fatty acid metabolism and a corresponding increase in glucose utilization.[6][7] |
Comparative Efficacy and Potency
Direct comparison of the inhibitory concentrations (IC50) reveals significant differences in the potency of these compounds against their respective targets.
| Inhibitor | Target | IC50 Value | Species/System |
| Etomoxir | CPT1a | 5-20 nM | In vitro |
| CPT1 (human hepatocytes) | 0.1 µM | Human hepatocytes | |
| CPT1 (rat hepatocytes) | 10 µM | Rat hepatocytes | |
| Ranolazine | Late Sodium Current (INa,late) | 6 µM | Canine ventricular myocytes |
| Perhexiline | CPT1 (rat heart) | 77 µM | Rat heart mitochondria |
| CPT1 (rat liver) | 148 µM | Rat liver mitochondria | |
| Trimetazidine | 3-ketoacyl-CoA thiolase (3-KAT) | 75 nM | In vitro |
IC50 values can vary depending on the experimental conditions and the specific isoform of the target enzyme.
Cross-Validation of Metabolic Effects: Experimental Data
Studies directly comparing these inhibitors are crucial for validating their effects on cellular metabolism. A key study in isolated rat hearts demonstrated the cardioprotective effects of both etomoxir and ranolazine during ischemia and reperfusion, suggesting a common beneficial outcome of shifting metabolism away from fatty acid oxidation. In this study, 1µM of etomoxir and 20µM of ranolazine both significantly reduced infarct size, with no statistically significant difference between the two.[8]
However, it is important to note that the direct inhibitory effect on FAO can vary. Some studies suggest that at therapeutic concentrations, the metabolic effects of ranolazine and trimetazidine may be less pronounced than their primary pharmacological actions.[9]
Off-Target Effects and Considerations
A critical aspect of cross-validation is understanding the potential for off-target effects. Etomoxir, particularly at higher concentrations (≥100 µM), has been shown to inhibit other mitochondrial proteins, including the adenine (B156593) nucleotide translocator (ANT) and Complex I of the electron transport chain.[1] This promiscuity can complicate the interpretation of experimental results and underscores the importance of using appropriate concentrations and cross-validating findings with other inhibitors.[10]
Signaling Pathways and Metabolic Shift
The inhibition of fatty acid oxidation initiates a cascade of signaling events that lead to an increase in glucose metabolism. This metabolic reprogramming is primarily mediated by the activation of AMP-activated protein kinase (AMPK) and the principles of the Randle cycle.
Etomoxir: CPT1 Inhibition and AMPK Activation
The inhibition of CPT1 by etomoxir leads to an accumulation of long-chain acyl-CoAs in the cytoplasm. This shift in the metabolic landscape is sensed by the cell, leading to the activation of AMPK, a master regulator of cellular energy homeostasis. Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA. The reduction in malonyl-CoA further relieves its inhibitory effect on CPT1, but more importantly, the overall increase in AMPK activity promotes glucose uptake and glycolysis.[11][12]
Ranolazine, Perhexiline, and Trimetazidine: Alternative Pathways to Metabolic Shift
While the end result is similar, the upstream signaling for the other inhibitors differs.
-
Ranolazine: Inhibition of the late sodium current alters intracellular ion homeostasis, which is thought to indirectly influence mitochondrial function and substrate preference.[2][3]
-
Perhexiline: By inhibiting both CPT1 and CPT2, perhexiline more comprehensively blocks fatty acid entry into and oxidation within the mitochondria, leading to a robust activation of glucose metabolism.[4][5]
-
Trimetazidine: Direct inhibition of 3-KAT, the final step of β-oxidation, leads to an accumulation of upstream fatty acid intermediates and a feedback mechanism that promotes the switch to glucose oxidation.[6][7]
Experimental Protocols
Accurate and reproducible measurement of fatty acid oxidation is fundamental to studying these inhibitors. Below are outlines for two widely used methods.
Radiometric Fatty Acid Oxidation Assay ([¹⁴C]-Palmitate)
This classic method measures the β-oxidation of radiolabeled fatty acids by quantifying the production of ¹⁴C-labeled acid-soluble metabolites (ASMs) or ¹⁴CO₂.
Workflow:
Detailed Steps:
-
Cell Seeding and Culture: Plate cells of interest in multi-well plates and culture to the desired confluency.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of the metabolic inhibitor (e.g., etomoxir, ranolazine, etc.) or vehicle control for a specified period.
-
Radiolabeling: Remove the treatment medium and add assay medium containing [¹⁴C]-palmitate complexed to BSA. Incubate for a defined time (e.g., 2-4 hours) at 37°C.[13]
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid, to lyse the cells and precipitate macromolecules.[14]
-
Separation and Collection:
-
ASMs: Centrifuge the lysate to pellet the precipitated material. The supernatant, containing the ¹⁴C-labeled ASMs, is collected.[15]
-
CO₂: For complete oxidation measurement, the incubation is performed in a sealed system with a trap (e.g., filter paper soaked in NaOH) to capture the released ¹⁴CO₂.[13]
-
-
Quantification: The radioactivity in the collected supernatant (ASMs) or the CO₂ trap is measured using a scintillation counter.
-
Data Analysis: The rate of fatty acid oxidation is calculated based on the specific activity of the [¹⁴C]-palmitate and normalized to protein content or cell number.
Seahorse XF Fatty Acid Oxidation Assay
This method provides real-time analysis of mitochondrial respiration by measuring the oxygen consumption rate (OCR) in live cells. The assay can determine the cell's capacity to oxidize fatty acids.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Substrate Limitation (Optional): To enhance reliance on exogenous fatty acids, incubate cells in a substrate-limited medium prior to the assay.[5]
-
Assay Medium: Replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and a fatty acid substrate (e.g., palmitate-BSA). Incubate in a non-CO₂ incubator at 37°C for 45-60 minutes.[5]
-
Instrument Setup: Calibrate the Seahorse XF analyzer with the sensor cartridge.
-
Assay Execution:
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the metabolic inhibitor (e.g., etomoxir) to determine the contribution of FAO to basal respiration.
-
Optionally, inject a mitochondrial uncoupling agent like FCCP to measure the maximal FAO capacity.
-
Inject a mixture of rotenone (B1679576) and antimycin A to shut down mitochondrial respiration and obtain a non-mitochondrial OCR value.
-
-
Data Analysis: The Seahorse XF software calculates OCR in real-time. The decrease in OCR after the injection of the FAO inhibitor is used to quantify the rate of fatty acid oxidation.
Conclusion
References
- 1. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Late Sodium Channel Current Is a Molecular Target for the Sodium/Glucose Cotransporter 2 Inhibitor Empagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late Sodium Current of the Heart: Where Do We Stand and Where Are We Going? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic therapeutics in angina pectoris: history revisited with perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with the 3-Ketoacyl-CoA Thiolase Inhibitor Trimetazidine Does Not Exacerbate Whole-Body Insulin Resistance in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison Between the protective Effects of Etomoxir and Ranolazine on Infarct Size in the Isolated Ischemic Rat Heart - Journal of Ardabil University of Medical Sciences [jarums.arums.ac.ir]
- 9. The antianginal agent trimetazidine does not exert its functional benefit via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 11. New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Safety Operating Guide
(S)-(+)-Etomoxir proper disposal procedures
Proper disposal of (S)-(+)-Etomoxir is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a substance classified with acute oral toxicity, it necessitates handling as hazardous chemical waste from the point of generation to its final disposal. Researchers must adhere to institutional and governmental regulations, which strictly prohibit the disposal of such chemicals in standard trash or down the sewer system[1].
The following procedures provide a comprehensive guide for the safe handling and disposal of this compound and associated contaminated materials in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the product.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspected before use), safety glasses with side shields, and a lab coat[2].
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood[2].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible[2].
-
Spill Response: In the event of a spill, evacuate personnel from the immediate area. Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite. Collect the material into a designated, sealable container for hazardous waste disposal[3]. Do not allow the spill to enter drains or waterways[2][3].
Quantitative Data for Waste Profiling
Proper disposal requires accurate identification and classification of the chemical waste. The following data for (+)-Etomoxir sodium salt is essential for completing hazardous waste manifests.
| Parameter | Classification | Relevance to Disposal |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3)[2] | Indicates the substance is toxic if swallowed, requiring disposal as hazardous waste. |
| Hazard Statement | H301: Toxic if swallowed[2] | This code communicates the primary hazard on labels and documentation. |
| Signal Word | Danger[2] | Used on container labels to indicate a high-hazard level. |
| UN Number | UN 2811 | Proper shipping number for "Toxic Solid, Organic, N.O.S.", used for transport. |
| Transport Hazard Class | Class 6.1 | Classifies the material as a toxic substance for transportation purposes. |
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure this compound as well as materials and solutions contaminated with the compound.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes:
- Unused or expired pure chemical.
- Solutions containing Etomoxir (e.g., stock solutions, cell culture media).
- Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
- Contaminated PPE (e.g., gloves, disposable lab coats).
- Segregate waste based on its physical state (solid or liquid) and chemical compatibility.
- Since the chemical structure of Etomoxir contains chlorine, liquid waste containing Etomoxir dissolved in organic solvents should be placed in the chlorinated organic waste stream. Do not mix with non-chlorinated solvent waste[4].
- Aqueous solutions containing Etomoxir should be collected separately as aqueous hazardous waste .
- Solid waste, such as contaminated gloves and labware, should be collected in a designated, lined container for solid chemical waste [5].
2. Waste Containerization:
- Select waste containers that are chemically compatible with this compound and any solvents used. Avoid using containers that can be degraded or corroded by the contents[1].
- Ensure all waste containers have secure, leak-proof lids. Keep containers closed at all times except when adding waste[5].
- Attach a hazardous waste label to each container as soon as you begin accumulating waste.
- The label must clearly state "Hazardous Waste" and list all chemical constituents, including "this compound," along with their approximate concentrations.
3. Waste Accumulation and Storage:
- Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory[5][6]. This area must be at or near the point of generation and under the control of the laboratory personnel.
- Store incompatible waste types separately to prevent dangerous chemical reactions[6]. For example, keep acidic waste away from basic waste.
- Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed) in an SAA[5].
4. Arranging for Final Disposal:
- Once a waste container is full or has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its removal[6].
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[5].
- Follow all institutional procedures for completing waste disposal forms or online requests.
- The final disposal must be conducted at an approved and licensed waste disposal facility in accordance with all local, state, and federal regulations[3][7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. chempoint.com [chempoint.com]
- 4. essex.ac.uk [essex.ac.uk]
- 5. odu.edu [odu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. (+)-Etomoxir sodium salt hydrate SDS - Download & Subscribe for Updates [sdsmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
